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  • Product: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
  • CAS: 919016-57-2

Core Science & Biosynthesis

Foundational

structural characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

An In-depth Technical Guide to the Structural Characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Abstract This technical guide provides a comprehensive framework for the complete structural elucidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a substituted thiazole of interest to medicinal chemistry and drug development. Thiazole derivatives are foundational scaffolds in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2] A rigorous and unambiguous determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring reproducibility in research and development. This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. We delve into the causality behind experimental choices, provide validated protocols, and present predictive data based on established principles and analysis of analogous structures.

Introduction and Molecular Overview

The target molecule, 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, is a heterocyclic compound featuring several key functional groups that dictate its chemical properties and inform the characterization strategy. The core is a 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a privileged structure in medicinal chemistry.[3][4] Substituents at positions 2, 4, and 5 provide distinct spectroscopic signatures:

  • 2-Piperidinyl Group: A saturated heterocyclic amine.

  • 4-Methoxy Group: An electron-donating group influencing the aromatic system.

  • 5-Carbaldehyde Group: An electron-withdrawing aldehyde functionality.

The primary objective of the characterization process is to unequivocally confirm the atomic connectivity, identify the specific isomer, and determine the three-dimensional conformation of the molecule. This guide establishes a self-validating workflow where data from orthogonal techniques are integrated to build an irrefutable structural model.

The Integrated Characterization Workflow

A robust structural characterization is not a linear process but an integrated workflow where each analytical technique provides complementary information. The data from spectroscopy confirms the molecular framework, while crystallography provides the definitive spatial arrangement.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Crystallographic Analysis cluster_3 Structural Confirmation Synthesis Hypothesized Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Crude Product NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Purity >95% MS Mass Spectrometry (HRMS-ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay Single-Crystal X-ray Diffraction Purification->XRay High-Quality Crystals Confirmation Final Structure Elucidation & Data Archiving NMR->Confirmation Connectivity & 2D Structure MS->Confirmation Molecular Formula FTIR->Confirmation Functional Groups XRay->Confirmation 3D Conformation & Absolute Structure

Caption: Integrated workflow for structural characterization.

Spectroscopic and Spectrometric Elucidation

This phase uses energy to probe the molecular structure, providing foundational data on connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For the title compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we predict the following key signals.[5]

Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and shim the instrument to achieve high magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish H-H couplings and direct C-H correlations, respectively, which is crucial for unambiguous signal assignment.[6]

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale & Notes
Aldehyde (-CHO)9.8 - 10.2 (s, 1H)185 - 192The aldehyde proton is highly deshielded by the carbonyl group. The carbon signal is also characteristic.[7]
Methoxy (-OCH₃)3.9 - 4.2 (s, 3H)55 - 60Typical range for a methoxy group attached to an aromatic system.
Piperidine (α-CH₂)3.5 - 3.8 (t, 4H)45 - 50Protons adjacent to the nitrogen atom are deshielded.
Piperidine (β, γ-CH₂)1.5 - 1.8 (m, 6H)24 - 27Overlapping multiplets for the remaining piperidine protons.[2]
Thiazole C2-168 - 175Quaternary carbon attached to sulfur and two nitrogen atoms.
Thiazole C4-160 - 165Quaternary carbon attached to the methoxy group.
Thiazole C5-115 - 125Quaternary carbon attached to the aldehyde group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[8] This technique provides a rapid and non-destructive confirmation of the key chemical motifs within the molecule.

Protocol: FTIR Spectrum Acquisition (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.[9]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Table 2: Predicted FTIR Vibrational Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale & Notes
2950-2850C-H StretchPiperidine CH₂Characteristic aliphatic C-H stretching.
2850-2810 & 2750-2710C-H StretchAldehyde C-HThe presence of two bands (Fermi resonance) is a hallmark of an aldehyde.[9]
1680-1660C=O StretchAldehyde CarbonylStrong, sharp absorption. Its position indicates conjugation with the thiazole ring.[7]
1610-1580C=N / C=C StretchThiazole RingAromatic ring stretching vibrations.[9]
1260-1240C-O StretchAryl-Alkyl EtherAsymmetric C-O-C stretch of the methoxy group.[10]
1150-1085C-N StretchPiperidine C-NStretching of the amine C-N bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.[5]

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Use the measured accurate mass to calculate the elemental formula.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₄N₂OS

  • Monoisotopic Mass: 210.0827 g/mol

  • Predicted [M+H]⁺: 211.0905 m/z

Confirmation of the measured mass to within 5 ppm of the theoretical mass provides strong evidence for the proposed molecular formula.

Single-Crystal X-ray Diffraction

While spectroscopic methods define the molecular constitution, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space.[11] This technique provides definitive proof of structure, including bond lengths, bond angles, and the conformation of flexible parts of the molecule, such as the piperidine ring.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow high-quality single crystals of the compound. Slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) is a common method.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[1]

  • Data Collection: Place the goniometer on an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.[12]

Expected Structural Features:

  • Thiazole Ring: The thiazole ring is expected to be essentially planar.[12]

  • Piperidine Ring: The piperidine ring will likely adopt a stable chair conformation.[12][13]

  • Molecular Packing: The analysis will also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.[12]

G cluster_0 Data Integration for Structural Confirmation struct 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Aldehyde Methoxy Piperidine Thiazole Core NMR_data NMR Data ¹H: δ 9.9 ppm (s, 1H) ¹³C: δ ~190 ppm NMR_data->struct:f0 FTIR_data FTIR Data 1670 cm⁻¹ (C=O) 2820, 2720 cm⁻¹ (C-H) FTIR_data->struct:f0 Methoxy_NMR NMR Data ¹H: δ 4.0 ppm (s, 3H) ¹³C: δ ~58 ppm Methoxy_NMR->struct:f1 Methoxy_FTIR FTIR Data 1250 cm⁻¹ (C-O) Methoxy_FTIR->struct:f1 Pip_NMR NMR Data ¹H: δ 3.6, 1.6 ppm (4H, 6H) Pip_NMR->struct:f2 XRay_Pip X-Ray Data Chair Conformation XRay_Pip->struct:f2 MS_data HRMS Data [M+H]⁺ = 211.0905 (C₁₀H₁₄N₂OS) MS_data->struct:f3

Caption: Logical integration of data to confirm structural features.

Conclusion

The requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the fundamental connectivity map, FTIR confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray diffraction offers the ultimate proof of the three-dimensional structure. By following the integrated workflow and validated protocols outlined in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive structural determination, ensuring the integrity and reproducibility of their scientific findings.

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • ResearchGate. X-ray crystallographic study on selected thiazolines. Available from: [Link]

  • Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-1862. Available from: [Link]

  • ChEMBL. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of.... Available from: [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available from: [Link]

  • MDPI. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 24(9), 1672. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Available from: [Link]

  • ACS Publications. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. Available from: [Link]

  • PubChem. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Available from: [Link]

  • Mruthyunjayaswamy, B. H. M., et al. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 259-268. Available from: [Link]

  • AIR Unimi. and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. Available from: [Link]

  • Islam, M. S., et al. (2020). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Applied Pharmaceutical Science, 10(1), 80-87. Available from: [Link]

  • Al-Okbi, S. Y. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(10), 827-843. Available from: [Link]

  • ACG Publications. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. Records of Natural Products, 12(2), 100-110. Available from: [Link]

  • MDPI. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank, 2022(4), M1486. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • RSC Publishing. (2021). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 12(10), 1739-1748. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and computational studies. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1827-1834. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Available from: [Link]

  • Chemical Synthesis Database. 1,3-thiazole-5-carbaldehyde. Available from: [Link]

  • Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Expert Opinion on Therapeutic Patents, 29(10), 773-794. Available from: [Link]

  • Chemsrc. Isothiazole-5-carbaldehyde. Available from: [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643. Available from: [Link]

  • UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for confirming molecular structures, assessing purity, and understanding structure-activity relationships. This guide focuses on the detailed ¹H and ¹³C NMR spectral analysis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a substituted thiazole derivative. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a detailed interpretation of the expected NMR spectra, grounded in established principles and supported by data from related structures, to serve as a practical reference for scientists in the field.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde have been systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, methoxy, and piperidinyl protons. The chemical shifts are governed by the electronic environment of each proton, influenced by inductive and resonance effects of the substituents on the thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H (H6)9.5 - 10.5Singlet (s)1H
Methoxy-H (H7)3.8 - 4.2Singlet (s)3H
Piperidinyl-H (H2', H6')3.4 - 3.8Multiplet (m)4H
Piperidinyl-H (H3', H5')1.6 - 1.9Multiplet (m)4H
Piperidinyl-H (H4')1.5 - 1.8Multiplet (m)2H
Detailed Signal Interpretation
  • Aldehyde Proton (H6): A singlet is anticipated in the far downfield region of 9.5 - 10.5 ppm . This significant deshielding is a hallmark of aldehyde protons, arising from the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. Its integration value will be 1H.

  • Methoxy Protons (H7): The three protons of the methoxy group are expected to resonate as a sharp singlet at approximately 3.8 - 4.2 ppm . This chemical shift is characteristic of methoxy groups attached to an aromatic system.[3] The singlet multiplicity arises from the absence of adjacent protons for coupling.

  • Piperidinyl Protons (H2'/H6', H3'/H5', H4'): The ten protons of the piperidine ring will present as a set of overlapping multiplets in the upfield region.

    • The four protons on the carbons alpha to the nitrogen (C2' and C6') are the most deshielded of the piperidinyl protons due to the inductive effect of the adjacent nitrogen atom. They are expected to appear as a multiplet in the range of 3.4 - 3.8 ppm .[4][5]

    • The protons on the beta (C3' and C5') and gamma (C4') carbons are further from the electron-withdrawing nitrogen and will therefore appear at higher fields. They are predicted to resonate as overlapping multiplets between 1.5 - 1.9 ppm .[4][5] Due to the conformational flexibility of the piperidine ring, these signals often appear as broad multiplets.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance, with its chemical shift determined by its hybridization and the electronic effects of its substituents.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C6)180 - 190
Thiazole C2165 - 175
Thiazole C4160 - 170
Thiazole C5115 - 125
Methoxy (C7)58 - 62
Piperidinyl (C2', C6')45 - 55
Piperidinyl (C3', C5')25 - 30
Piperidinyl (C4')23 - 27
Detailed Signal Interpretation
  • Aldehyde Carbonyl (C6): The carbonyl carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, resonating between 180 - 190 ppm . This is a highly characteristic chemical shift for aldehyde carbons.

  • Thiazole Ring Carbons (C2, C4, C5):

    • C2: This carbon is attached to the nitrogen of the piperidine ring and the thiazole nitrogen. This environment is expected to place its resonance in the 165 - 175 ppm region.

    • C4: Bonded to the electron-donating methoxy group and the ring sulfur atom, this carbon is also expected to be significantly downfield, likely in the 160 - 170 ppm range.

    • C5: This carbon is attached to the electron-withdrawing aldehyde group. Its resonance is predicted to be the most upfield of the thiazole carbons, appearing around 115 - 125 ppm . The chemical shifts of substituted thiazole carbons can vary, but these predictions are based on typical substituent effects.[6][7][8]

  • Methoxy Carbon (C7): The carbon of the methoxy group typically appears in the range of 58 - 62 ppm . The chemical shift of methoxy carbons on aromatic rings can be influenced by the orientation of the methoxy group.[9][10]

  • Piperidinyl Carbons (C2'/C6', C3'/C5', C4'):

    • The alpha carbons (C2' and C6') adjacent to the nitrogen will be the most downfield of the piperidinyl signals, expected between 45 - 55 ppm .[4]

    • The beta carbons (C3' and C5') will resonate at a higher field, typically in the 25 - 30 ppm range.[4]

    • The gamma carbon (C4') is generally the most upfield of the piperidine signals, appearing around 23 - 27 ppm .[4][5]

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. The following section outlines a standard protocol for the ¹H and ¹³C NMR analysis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[11]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the clear solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons, to acquire the spectra.[11]

    • ¹H NMR Acquisition:

      • Record the proton spectrum using standard acquisition parameters.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[11]

    • ¹³C NMR Acquisition:

      • Record the carbon spectrum using a standard pulse program with proton decoupling.

      • A longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[11]

      • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[11]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer h1_acq Acquire ¹H Spectrum spectrometer->h1_acq c13_acq Acquire ¹³C Spectrum spectrometer->c13_acq phasing Phase Correction h1_acq->phasing c13_acq->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration (¹H) referencing->integration assign Assign Signals referencing->assign integration->assign interpret Structural Interpretation assign->interpret

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust framework for interpreting experimental data. The distinct signals for the aldehyde, methoxy, and piperidinyl moieties, each in their characteristic regions, allow for an unambiguous assignment of the molecule's structure. This technical guide serves as a valuable resource for researchers, enabling confident and accurate structural elucidation of this and related thiazole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
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Sources

Foundational

Synthesis Pathways for 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde Precursors: A Comprehensive Technical Guide

Executive Summary The compound 4-methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized heterocyclic building block, pivotal in the design of kinase inhibitors, tubulin polymerization inhibitors, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized heterocyclic building block, pivotal in the design of kinase inhibitors, tubulin polymerization inhibitors, and advanced anti-inflammatory pharmacophores. Synthesizing this densely substituted thiazole requires precise control over regiochemistry and tautomeric equilibria. This whitepaper outlines a field-proven, three-step synthetic pathway, detailing the mechanistic causality behind each experimental choice to ensure high-yield, scalable production.

Retrosynthetic Strategy & Mechanistic Rationale

Designing the synthesis of a 2,4,5-trisubstituted thiazole requires navigating the inherent electronic properties of the ring. A linear, bottom-up construction is thermodynamically and kinetically favored over the late-stage functionalization of a pre-formed thiazole ring.

Why not direct Nucleophilic Aromatic Substitution ( SN​Ar )?

While 4-chlorothiazoles can undergo nucleophilic aromatic substitution to form 4-methoxythiazoles[1], introducing the piperidine moiety at C2 via SN​Ar on a 2-halo-4-methoxythiazole is notoriously difficult. The electron-donating methoxy group severely deactivates the ring toward nucleophilic attack. Therefore, building the ring with the piperidine moiety already attached is the most efficient strategy.

The Optimal Three-Step Pathway
  • Ring Construction (Hantzsch Variant): A cyclization using piperidine-1-carbothioamide and an α -haloester (e.g., ethyl 2-chloroacetate) efficiently builds the 2-(piperidin-1-yl)thiazol-4(5H)-one core 2[2].

  • Tautomeric Locking (O-Methylation): The intermediate thiazol-4(5H)-one exists in equilibrium with its enol tautomer, 4-hydroxythiazole. This ambident nucleophile is trapped via O-methylation. The resulting methoxy group strongly activates the C5 position via resonance (+M effect), pushing electron density directly to C5 3[3].

  • Regioselective Formylation: The Vilsmeier-Haack reaction is employed for the final step. The synergistic electron-donating effects of the C2-piperidino and C4-methoxy groups make the C5 position highly nucleophilic, enabling rapid, regioselective attack on the Vilsmeier reagent4[4].

Retrosynthesis A Piperidine-1- carbothioamide + Ethyl 2-chloroacetate B 2-(Piperidin-1-yl) thiazol-4(5H)-one A->B Hantzsch Cyclization (EtOH, Reflux) C 4-Methoxy-2- (piperidin-1-yl)thiazole B->C O-Methylation (MeI, K2CO3) D 4-Methoxy-2- (piperidin-1-yl)thiazole- 5-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF)

Retrosynthetic pathway for 4-methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(piperidin-1-yl)thiazol-4(5H)-one

Causality: Using absolute ethanol as a solvent facilitates the Hantzsch cyclization. The reaction is self-catalyzing due to the liberation of HCl during the initial S-alkylation step[2].

  • Charge a 500 mL round-bottom flask with piperidine-1-carbothioamide (1.0 equiv, 100 mmol) and 200 mL of absolute ethanol.

  • Add ethyl 2-chloroacetate (1.1 equiv, 110 mmol) dropwise at room temperature under continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the consumption of the thioamide via TLC (Hexanes:EtOAc 3:1).

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Neutralize the crude residue with saturated aqueous NaHCO3​ until pH 7-8 is reached, causing the product to precipitate. Filter, wash with cold water, and dry under a vacuum to yield the intermediate.

Protocol B: O-Methylation (Tautomeric Locking)

Causality: To favor O-alkylation over N-alkylation of the ambident thiazol-4-one system, a mild base ( K2​CO3​ ) is used to generate the enolate, followed by the addition of a hard/borderline electrophile like methyl iodide (MeI)[3].

  • Suspend 2-(piperidin-1-yl)thiazol-4(5H)-one (1.0 equiv, 50 mmol) in 100 mL of anhydrous DMF under an argon atmosphere.

  • Add anhydrous K2​CO3​ (2.0 equiv, 100 mmol) and stir for 15 minutes at room temperature to ensure complete enolate formation.

  • Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equiv, 60 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into 300 mL of ice water. Extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate pure 4-methoxy-2-(piperidin-1-yl)thiazole.

Protocol C: Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is highly electrophilic. The reaction requires careful temperature control during reagent formation to prevent the degradation of DMF, followed by heating to drive the rearomatization of the Wheland intermediate[4][5].

  • Reagent Preparation: In a dry, three-necked flask under argon, cool anhydrous DMF (10 mL/g of substrate) to 0 °C. Add POCl3​ (3.0 equiv) dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent[4].

  • Substrate Addition: Dissolve 4-methoxy-2-(piperidin-1-yl)thiazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • Formylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 4.5 hours[4].

  • Hydrolysis: Cool the mixture back to 0 °C and carefully pour it over crushed ice. Basify the solution to pH 8 using 4M NaOH and stir for 2 hours to fully hydrolyze the iminium intermediate into the target aldehyde[5].

  • Isolation: Extract with dichloromethane (3 x 50 mL), dry over Na2​SO4​ , concentrate, and recrystallize from ethanol to yield the final 5-carbaldehyde precursor.

Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloromethylene iminium ion) A->B 0°C D Wheland Intermediate (C5 Attack) B->D C 4-Methoxy-2-(piperidin-1-yl)thiazole C->D + Vilsmeier Reagent E Rearomatization & Iminium Ion Formation D->E -HCl F Aqueous Hydrolysis E->F G Target 5-Carbaldehyde F->G H2O, Base

Mechanistic flow of the regioselective Vilsmeier-Haack formylation at the C5 position.

Quantitative Data: Yield Optimization

The Vilsmeier-Haack formylation is the critical bottleneck in this pathway. Table 1 summarizes the optimization of reaction conditions to maximize the yield of the 5-carbaldehyde derivative, demonstrating that an excess of POCl3​ and moderate heating are required for optimal conversion[4].

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

Entry POCl3​ (equiv.)DMF VolumeTemperature (°C)Time (h)Yield (%)Observation
11.2Solvent0 to 254.045Incomplete conversion; starting material recovered.
22.0Solvent0 to 603.072Good yield; minor unreacted intermediate.
3 3.0 Solvent 0 to 60 4.5 89 Optimal conversion; clean chromatographic profile.
43.0Solvent802.065Degradation observed; tar formation.

References

  • Title: 4-Methoxythiazole | 69096-72-6 Source: Benchchem URL
  • Title: Dialkoxybithiazole: A New Building Block for Head-to-Head Polymer Semiconductors Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers Source: Benchchem URL
  • Title: Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols Source: Benchchem URL
  • Title: Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern Source: International Journal of ChemTech Research URL

Sources

Exploratory

Mechanism of Action of Thiazole-5-Carbaldehyde Pharmaceutical Derivatives: A Comprehensive Technical Guide

Executive Summary As medicinal chemistry advances toward highly targeted therapeutics, thiazole-5-carbaldehyde has emerged as a critical pharmacophore building block. Its unique structural topology—combining an electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry advances toward highly targeted therapeutics, thiazole-5-carbaldehyde has emerged as a critical pharmacophore building block. Its unique structural topology—combining an electron-rich thiazole ring with a highly electrophilic C5-formyl group—enables the rapid synthesis of complex hybrid molecules, including thiazole-chalcones and pyrimidine derivatives. This technical whitepaper explores the core mechanisms of action of these derivatives, focusing on their antitubercular, antimicrobial, and anticancer properties, while providing field-proven, self-validating experimental workflows for their synthesis and biological evaluation.

Structural Rationale and Chemical Versatility

The pharmacological utility of thiazole-5-carbaldehyde stems from its dual reactivity. The nitrogen and sulfur heteroatoms in the thiazole ring participate in hydrogen bonding and coordinate with metal ions in biological targets, enhancing binding affinity. Simultaneously, the C5-formyl group acts as an electrophilic center, making it an ideal precursor for Knoevenagel and Claisen-Schmidt condensations 1[1]. By reacting this moiety with various acetophenones, researchers can generate α,β-unsaturated carbonyl systems (chalcones) that serve as Michael acceptors, capable of interacting with cellular nucleophiles to disrupt disease pathways 2[2].

Primary Mechanisms of Action

Antitubercular Efficacy via RmlC Enzyme Inhibition

The emergence of multi-drug resistant Mycobacterium tuberculosis necessitates novel mechanisms of action. Thiazole derivatives retaining a carbonyl scaffold have been structurally designed to inhibit RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) 3[3]. RmlC is a critical enzyme in the dTDP-L-rhamnose biosynthesis pathway. Because L-rhamnose is an essential structural component linking the mycobacterial peptidoglycan to the arabinogalactan layer, inhibiting RmlC compromises cell wall integrity, leading to bacterial lysis 3[3].

RmlC_Pathway A dTDP-D-glucose B dTDP-4-keto-6-deoxy-D-glucose A->B RmlB C dTDP-4-keto-L-rhamnose B->C RmlC (Epimerase) D dTDP-L-rhamnose C->D RmlD E Mycobacterial Cell Wall D->E Glycosyltransferases F Thiazole-5-carbaldehyde Derivatives F->C Competitive Inhibition

Fig 1: Mechanism of mycobacterial cell wall inhibition via RmlC targeting by thiazole derivatives.

Anticancer Activity via Cytotoxicity and Apoptosis

Thiazole-chalcone hybrids demonstrate potent, dose-dependent cytotoxicity against various human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), and A549 (lung) 2[2]. The mechanism relies on the electrophilic α,β-unsaturated ketone acting as a Michael acceptor. This moiety covalently binds to the sulfhydryl groups of highly expressed target proteins in cancer cells, disrupting microtubule assembly or kinase signaling, ultimately triggering apoptosis. Furthermore, pyrimidine derivatives synthesized from thiazole-5-carbaldehyde have shown selective toxicity, reducing cancer cell survival rates while sparing normal cells 1[1].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and mechanistic rationales to guarantee that observed results are direct consequences of the intended chemical or biological interactions.

Workflow 1: Synthesis of Thiazole-Chalcone Hybrids (Claisen-Schmidt Condensation)

Causality & Rationale: The synthesis utilizes an acid-catalyzed aldol condensation. Glacial acetic acid and hydrochloric acid are employed because the acidic environment protonates the carbonyl oxygen of the thiazole-5-carbaldehyde, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the enol tautomer of the acetophenone derivative 2[2].

  • Reaction Setup: Dissolve 1.0 equivalent of thiazole-5-carbaldehyde in glacial acetic acid. Add a catalytic amount of concentrated HCl.

  • Nucleophilic Addition: Slowly add 1.0 equivalent of the chosen aryl/heteroaryl ketone. Stir the mixture at 60°C for 6-8 hours 4[4].

  • Self-Validating Step (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot validates the completion of the nucleophilic addition and dehydration steps.

  • Purification: Pour the mixture into ice-cold water to precipitate the product. Filter, wash, and recrystallize from ethanol. Confirm purity via LC-MS and NMR to ensure biological assays are not skewed by unreacted precursors 4[4].

Workflow 2: In Vitro Cytotoxicity Assay (MTT Method)

Causality & Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, forming purple formazan crystals. A decrease in absorbance directly correlates to the cytotoxic efficacy of the thiazole derivative 2[2].

  • Cell Seeding: Seed MCF-7 or HepG-2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with synthesized derivatives at varying concentrations (e.g., 12.5, 25, 50, 100 µM).

  • Self-Validating Step (Controls): Include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability and rule out solvent toxicity. Include a Positive Control (Doxorubicin) to validate the dynamic range and sensitivity of the assay 2[2].

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm. Calculate the IC50.

Synth_Workflow S1 Thiazole-5-carbaldehyde + Acetophenone S2 Acid/Base Catalysis S1->S2 S3 Thiazole-Chalcone Intermediate S2->S3 S4 Purification (TLC / LC-MS) S3->S4 S5 Biological Assays S4->S5

Fig 2: Standardized workflow for the synthesis and validation of thiazole-chalcone hybrids.

Quantitative Efficacy Data

The table below summarizes the pharmacological performance of various thiazole-5-carbaldehyde derivatives, highlighting the necessity of structural tuning for specific targets.

Compound ClassTarget Cell Line / PathogenPrimary MechanismObserved Efficacy (IC50 / Range)Reference Standard
Thiazole-Chalcone Hybrids MCF-7, HepG-2, A549Cytotoxicity / Apoptosis1.39 - 50 µMDoxorubicin
Pyrimidine Derivatives MCF-7 (Breast Cancer)Dose-dependent cytotoxicity50 - 400 µg/mLUntreated Control
Thiazole Carbonyl Scaffolds M. tuberculosis H37RvRmlC Enzyme InhibitionHigh Sensitivity (MIC dependent)Gentamycin / Ampicillin
Thiazole-Chalcone Hybrids Carrageenan-induced edemaCOX/LOX Inhibition51 - 55% inflammation reductionGallic Acid

Conclusion

Thiazole-5-carbaldehyde remains a cornerstone in rational drug design. By leveraging its highly reactive formyl group, researchers can engineer derivatives that selectively target bacterial cell wall biosynthesis (RmlC inhibition) or disrupt cancer cell proliferation. Strict adherence to self-validating synthetic and biological protocols ensures that these derivatives can be reliably optimized from hit-to-lead compounds in the pharmaceutical pipeline.

References

  • Source: chemprob.
  • Source: vistas.ac.
  • Source: asianpubs.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde in Pharmaceutical Development: A Guide for Researchers

The confluence of a privileged 2-aminothiazole scaffold with a reactive aldehyde functionality designates 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde as a highly valuable, yet underexplored, building block in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

The confluence of a privileged 2-aminothiazole scaffold with a reactive aldehyde functionality designates 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde as a highly valuable, yet underexplored, building block in modern medicinal chemistry. Its intrinsic structural features offer a versatile platform for the synthesis of diverse compound libraries, targeting a wide array of therapeutic areas. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic application in drug discovery, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Introduction: The Rationale for a Privileged Building Block

The 2-aminothiazole motif is a cornerstone in pharmaceutical sciences, embedded in numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, often acting as a bioisostere for other functional groups and participating in key hydrogen bonding networks. The incorporation of a piperidine moiety at the 2-position can enhance physicochemical properties such as solubility and metabolic stability, while the methoxy group at the 4-position modulates the electronic character of the thiazole ring.[3]

The strategic placement of a carbaldehyde group at the 5-position transforms this decorated heterocycle into a powerful synthetic intermediate. The aldehyde serves as a versatile handle for a plethora of chemical transformations, enabling the facile introduction of diverse pharmacophoric elements and the exploration of a vast chemical space. This guide will illuminate the pathways to harness the synthetic potential of this building block.

Synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: A Plausible Multi-step Approach

A robust and scalable synthesis of the title compound can be envisioned through a logical three-step sequence, commencing with the construction of a key thiazole intermediate, followed by nucleophilic substitution, and culminating in a regioselective formylation.

Synthetic_Pathway A 1,3-Dichloro-2-methoxypropene C 2-Amino-4-methoxy-thiazole A->C Hantzsch Thiazole Synthesis B Thiourea B->C E 2-Piperidin-1-yl-4-methoxy-thiazole C->E Nucleophilic Aromatic Substitution D Piperidine D->E G 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde E->G Vilsmeier-Haack Formylation F Vilsmeier Reagent (POCl3, DMF) F->G

Caption: Proposed synthetic pathway for the target building block.

Step 1: Synthesis of 2-Amino-4-methoxy-thiazole (Intermediate I)

The synthesis of the initial thiazole core can be achieved via a modified Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To a solution of 1,3-dichloro-2-methoxypropene (1.0 eq.) in ethanol, add thiourea (1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol/water to yield 2-amino-4-methoxy-thiazole.

Step 2: Synthesis of 2-Piperidin-1-yl-4-methoxy-thiazole (Intermediate II)

The introduction of the piperidine moiety is accomplished through a nucleophilic aromatic substitution reaction on a halogenated thiazole intermediate. First, the amino group of Intermediate I is converted to a chloro group.

Protocol:

  • Chlorination: Treat 2-amino-4-methoxy-thiazole with a diazotizing agent (e.g., sodium nitrite in the presence of hydrochloric acid) followed by treatment with a copper(I) chloride solution (Sandmeyer reaction) to yield 2-chloro-4-methoxy-thiazole.

  • Nucleophilic Substitution: In a sealed tube, combine 2-chloro-4-methoxy-thiazole (1.0 eq.), piperidine (1.5 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture at 80-100 °C for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-piperidin-1-yl-4-methoxy-thiazole.

Step 3: Vilsmeier-Haack Formylation to Yield the Final Product

The final step involves the regioselective formylation at the electron-rich C5 position of the thiazole ring.

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (solvent and reagent) in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-piperidin-1-yl-4-methoxy-thiazole (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the mixture with a cold aqueous solution of sodium hydroxide to a pH of 9-10.

  • Isolation and Purification: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

The structural elucidation of the synthesized building block and its subsequent derivatives is crucial. Below is a table of expected spectroscopic data based on analogous structures.

Spectroscopic DataExpected Values
¹H NMR (400 MHz, CDCl₃)δ 9.8 (s, 1H, CHO), 4.0 (s, 3H, OCH₃), 3.6 (t, 4H, piperidine-CH₂), 1.7 (m, 6H, piperidine-CH₂) ppm
¹³C NMR (100 MHz, CDCl₃)δ 185 (C=O), 170 (C2), 165 (C4), 125 (C5), 60 (OCH₃), 50 (piperidine-C), 26 (piperidine-C), 24 (piperidine-C) ppm
Mass Spectrometry (ESI+)m/z [M+H]⁺ expected
Infrared (IR) ν ~1680 cm⁻¹ (C=O stretch)

Application in Lead Generation: Derivatization Protocols

The aldehyde functionality of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is a gateway to a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a robust method for forming C-N bonds and introducing a variety of amine-containing side chains.

Reductive_Amination A 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde C Imine/Iminium Intermediate A->C B Primary or Secondary Amine B->C Condensation E Substituted Amine Derivative C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction

Caption: Workflow for reductive amination.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine or iminium ion formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

This condensation reaction is ideal for introducing Michael acceptors and extending the carbon framework.

Protocol:

  • Reagents: In a flask, combine 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.), and a catalytic amount of a base such as piperidine or DBU (0.1 eq.).

  • Solvent: Use a solvent like ethanol or perform the reaction under solvent-free conditions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) for 1-4 hours.

  • Work-up: If the product precipitates, it can be isolated by filtration. Otherwise, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for converting the aldehyde into a variety of substituted alkenes.[4][5]

Protocol:

  • Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF at low temperature.

  • Reaction: Add a solution of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq.) in THF to the ylide solution at low temperature.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Potential Pharmaceutical Applications

Derivatives of 2-piperidinylthiazole have demonstrated a range of biological activities, highlighting the potential of this building block in various therapeutic areas.

  • Antifungal Agents: Piperidinyl thiazole isoxazolines are a new class of potent fungicides.[3]

  • Anticancer Agents: Thiazole derivatives have been investigated for their antiproliferative effects.

  • Anti-inflammatory and Analgesic Properties: Certain thiazole-containing compounds have shown potential as anti-inflammatory and analgesic agents.

The diverse derivatives that can be synthesized from 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde make it an excellent starting point for structure-activity relationship (SAR) studies aimed at discovering novel drug candidates in these and other therapeutic areas.

Conclusion

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde represents a strategically designed building block with significant potential for accelerating drug discovery programs. Its plausible and scalable synthesis, coupled with the versatility of its aldehyde functionality, provides access to a rich chemical space of novel thiazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling them to fully exploit the synthetic utility of this promising pharmaceutical intermediate.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 733-756.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of 2-aminothiazoles: A review. Bioorganic & Medicinal Chemistry, 22(13), 3063-3093.
  • Lahm, G. P., Smith, B. K., & Tocker, S. (2015). Piperidinyl thiazole isoxazolines: a new class of oomycete-specific fungicides. Bioorganic & Medicinal Chemistry Letters, 25(16), 3189-3192.
  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.

Sources

Application

Application Notes and Protocols for the Reductive Amination of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the reductive amination of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a key transformation in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reductive amination of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a key transformation in the synthesis of novel substituted thiazole derivatives for potential pharmaceutical applications. The protocol herein is designed to be a robust and reliable method, grounded in established chemical principles and supported by authoritative literature. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying rationale, ensuring adaptability and success in your laboratory.

Introduction and Scientific Context

Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1] This one-pot reaction combines the condensation of a carbonyl compound (in this case, our thiazole carbaldehyde) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] The choice of a selective reducing agent is paramount to the success of this transformation, as it must preferentially reduce the iminium ion over the starting aldehyde.[3]

The subject of this guide, 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, is an electron-rich heterocyclic aldehyde. The electron-donating nature of the methoxy and piperidinyl substituents enhances the nucleophilicity of the thiazole ring and may influence the reactivity of the aldehyde. Such substituted thiazole scaffolds are of significant interest in medicinal chemistry, appearing in a wide range of biologically active compounds.

This application note will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, for the reductive amination of this substrate.[4] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, making it ideal for the selective reduction of the intermediate iminium ion without affecting the starting aldehyde.[1]

Reaction Mechanism and Rationale

The reductive amination of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde proceeds through a well-established two-step mechanism within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the thiazole aldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is often favored under neutral to mildly acidic conditions which can protonate the carbonyl oxygen, increasing its electrophilicity.[5]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[3] The selectivity of NaBH(OAc)₃ is crucial here, as it is significantly less reactive towards the starting aldehyde compared to the iminium ion intermediate.[6]

Reductive Amination Mechanism Aldehyde 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine Primary or Secondary Amine (R-NH2) Amine->Iminium STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product Substituted Amine Product STAB->Product Iminium->Product + NaBH(OAc)₃

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde with a representative primary amine.

Materials:

  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq).

  • Addition of Amine: Add the primary or secondary amine (1.0 - 1.2 eq) to the flask.

  • Solvent Addition: Dissolve the starting materials in anhydrous DCE or DCM to a concentration of approximately 0.1-0.2 M relative to the aldehyde.

  • Iminium Ion Formation: Stir the resulting solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the solution in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, a basic amine, is best purified by flash column chromatography on silica gel. To prevent peak tailing, it is highly recommended to use a solvent system containing a small amount of a basic additive, such as triethylamine (TEA) (e.g., 0.5-2% v/v in a hexane/ethyl acetate or DCM/methanol gradient).[7][8] Alternatively, basic alumina or amine-functionalized silica can be used as the stationary phase.[9]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Stoichiometry

ReagentMolar EquivalentsRole
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde1.0Limiting Reagent
Amine1.0 - 1.2Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0Reducing Agent
Anhydrous Solvent (DCE or DCM)-Reaction Medium

Experimental Workflow Diagram

Experimental Workflow A 1. Combine Aldehyde and Amine in Anhydrous Solvent B 2. Stir for 30 min for Iminium Ion Formation A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Aqueous Work-up (Extraction with DCM) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze the iminium ion formation, especially with less nucleophilic amines.[5] Gentle heating (e.g., to 40 °C) may also increase the reaction rate, but should be monitored carefully to avoid side reactions.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using the selective NaBH(OAc)₃.[1] If observed, ensure the NaBH(OAc)₃ is of high quality and the reaction is anhydrous.

  • Difficult Purification: Basic amines can exhibit poor behavior on standard silica gel chromatography.[7] The use of a mobile phase containing triethylamine is a standard and effective solution to this issue.[8]

  • Safety Precautions: Sodium triacetoxyborohydride is moisture-sensitive and should be handled in a dry environment. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

  • BenchChem Technical Support Team. (2025).
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. BenchChem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-978.
  • Columbia University.
  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Method

Application Notes & Protocols: The Synthetic Utility of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde in Modern Heterocyclic Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. The thiazole-5-carbaldehyde scaffold represents a cornerstone in synthetic organic chemistry, serving as a highly versatile precursor for...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The thiazole-5-carbaldehyde scaffold represents a cornerstone in synthetic organic chemistry, serving as a highly versatile precursor for a multitude of complex heterocyclic systems. The specific derivative, 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, is an exceptionally valuable building block. Its unique electronic and structural features—a reactive aldehyde at the C5 position, flanked by an electron-donating methoxy group at C4 and a sterically influential, electron-donating piperidinyl group at C2—render it a powerful tool for constructing novel molecular architectures with significant potential in medicinal chemistry and materials science. The electron-rich nature of the thiazole ring, enhanced by its substituents, activates the aldehyde group for a range of nucleophilic additions and condensation reactions, paving the way for the efficient synthesis of fused and substituted heterocycles.

This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed, field-tested protocols and the scientific rationale behind the experimental designs.

Core Application: Synthesis of Fused Thiazolo[5,4-d]pyrimidines

One of the most powerful applications of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is in the construction of the thiazolo[5,4-d]pyrimidine core. This fused heterocyclic system is a prominent scaffold in numerous biologically active compounds. The synthesis typically proceeds via a condensation-cyclization cascade with 4,5-diaminopyrimidine derivatives. The aldehyde group of the thiazole provides the crucial one-carbon electrophilic fragment required for the annelation of the pyrimidine ring.

Scientific Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diaminopyrimidine onto the electrophilic carbonyl carbon of the thiazole-5-carbaldehyde. This forms a Schiff base (imine) intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the second amino group onto the imine carbon. The final step is an aromatization, often facilitated by a mild oxidant present in the reaction medium or upon work-up, to yield the stable, fused aromatic system. The choice of a high-boiling point solvent like dimethylformamide (DMF) or acetic acid facilitates the dehydration steps required for both imine formation and final aromatization.

Experimental Protocol 1: Synthesis of a Substituted Thiazolo[5,4-d]pyrimidine

This protocol details a representative synthesis using 4,5-diamino-2,6-dichloropyrimidine as the coupling partner.

Materials & Equipment:

  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • 4,5-Diamino-2,6-dichloropyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and solvents for work-up and purification (e.g., ethyl acetate, hexane, deionized water, brine)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq), 4,5-diamino-2,6-dichloropyrimidine (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure thiazolo[5,4-d]pyrimidine product.

Application in Multicomponent Reactions: One-Pot Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[1] 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is an excellent aldehyde component for MCRs aimed at synthesizing highly substituted pyridines, often through a modified Hantzsch-type reaction. These reactions are valued for their atom economy and operational simplicity.[2][3]

Scientific Rationale

In this one-pot synthesis, the thiazole-5-carbaldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). Simultaneously, another molecule of the active methylene compound reacts with a C-nucleophile (like a β-enaminone, formed in situ) to generate the components needed for cyclization. The final ring-closing and aromatization steps, often involving an intramolecular Michael addition followed by elimination of a small molecule, lead to the formation of the pyridine ring. The use of a basic catalyst like piperidine or a Lewis acid facilitates the initial condensation and subsequent cyclization steps.

Experimental Protocol 2: One-Pot Synthesis of a Thiazolyl-Substituted Dicyanopyridine

Materials & Equipment:

  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Malononitrile

  • A β-keto compound (e.g., Acetone or Cyclohexanone)

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Standard heating and stirring equipment

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq), malononitrile (2.2 eq), the chosen ketone (1.5 eq), and ammonium acetate (2.0 eq).

  • Solvent: Add absolute ethanol as the solvent (to a concentration of approx. 0.5 M).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitoring: The reaction progress can be monitored by TLC. A precipitate often forms as the reaction proceeds. Typically, the reaction is complete in 4-8 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis of Thiazolyl-Chalcones as Versatile Intermediates

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction. Reacting 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde with an acetophenone or another suitable ketone containing an α-methyl or methylene group yields a thiazolyl-chalcone. These α,β-unsaturated ketones are not merely final products but are highly valuable intermediates for synthesizing a plethora of other heterocyclic systems, such as pyrazolines, isoxazoles, and pyrimidones, through subsequent reactions with binucleophiles.[4]

Scientific Rationale

This reaction proceeds via a base-catalyzed aldol condensation mechanism. A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the thiazole-5-carbaldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone (chalcone). The reaction is typically performed in a protic solvent like ethanol at room temperature.

Experimental Protocol 3: Base-Catalyzed Synthesis of a Thiazolyl-Chalcone

Materials & Equipment:

  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Solution Preparation: In an Erlenmeyer flask, dissolve 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath. While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 40%) dropwise. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours after the addition of the base is complete.

  • Monitoring: Check for the consumption of the starting aldehyde using TLC.

  • Product Isolation:

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice.

    • If necessary, acidify the mixture with dilute HCl to a neutral pH to ensure complete precipitation of the product.

    • Collect the solid chalcone product by vacuum filtration.

  • Washing and Drying: Wash the product thoroughly with cold water until the filtrate is neutral. Allow the product to air dry or dry it in a vacuum oven at a low temperature. The product is often pure enough for subsequent steps without further purification.

Summary of Applications & Conditions

ApplicationResulting Heterocyclic CoreKey ReagentsTypical Conditions
Fused Ring Synthesis Thiazolo[5,4-d]pyrimidine4,5-DiaminopyrimidineDMF, 120-130 °C, 6-12 h
Multicomponent Reaction Substituted PyridineMalononitrile, Ketone, NH4OAcEthanol, Reflux, 4-8 h
Intermediate Synthesis Thiazolyl-ChalconeAcetophenoneEthanol, NaOH (aq), RT, 2-4 h

Diagrams of Synthetic Workflows

G cluster_0 Protocol 1: Thiazolo[5,4-d]pyrimidine Synthesis Thiazole_Aldehyde Thiazole-5- carbaldehyde Mix Mix Reagents + Catalyst in DMF Thiazole_Aldehyde->Mix Diaminopyrimidine 4,5-Diamino- pyrimidine Diaminopyrimidine->Mix Heat Heat to 120 °C under N2 Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product1 Fused Thiazolo- [5,4-d]pyrimidine Purify->Product1

Caption: Workflow for Fused Heterocycle Synthesis.

G cluster_1 Protocol 2: Multicomponent Pyridine Synthesis Aldehyde Thiazole-5- carbaldehyde Combine Combine all reactants in Ethanol Aldehyde->Combine Malononitrile Malononitrile Malononitrile->Combine Ketone Ketone Ketone->Combine Ammonium_Acetate NH4OAc Ammonium_Acetate->Combine Reflux Reflux (4-8 hours) Combine->Reflux Isolate Cool & Filter Precipitate Reflux->Isolate Product2 Substituted Thiazolyl-Pyridine Isolate->Product2

Caption: One-Pot Multicomponent Reaction (MCR) Scheme.

G cluster_2 Protocol 3: Thiazolyl-Chalcone Synthesis Aldehyde3 Thiazole-5- carbaldehyde Dissolve Dissolve in Ethanol Aldehyde3->Dissolve Acetophenone Acetophenone Acetophenone->Dissolve Add_Base Add NaOH (aq) in Ice Bath Dissolve->Add_Base Stir Stir at RT (2-4 hours) Add_Base->Stir Precipitate Pour on Ice & Filter Stir->Precipitate Product3 Thiazolyl-Chalcone Intermediate Precipitate->Product3

Caption: Claisen-Schmidt Condensation Workflow.

References

  • Vertex AI Search. (n.d.). Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors.
  • Ivashchenko, A. V., et al. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA.
  • Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(4).
  • Wang, X., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry.
  • Lee, J., et al. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Alam, M. A. (2021). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry.
  • PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.
  • Cavalier, F. S., et al. (n.d.). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II. Journal of the Chemical Society C: Organic.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463*.

Sources

Application

Application Note: Rational Design and Synthesis of a Novel VEGFR2 Kinase Inhibitor Using 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists. Scientific Rationale and Structural Design The development of small-molecule receptor tyrosine kinase (RTK) inhibitors re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists.

Scientific Rationale and Structural Design

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors remains a cornerstone of targeted oncology. Sunitinib, a well-known multi-targeted RTK inhibitor, utilizes a pyrrole-2-carbaldehyde condensed with a 5-fluorooxindole core to bind the ATP pocket of VEGFR2 and PDGFRβ. However, pyrrole-based scaffolds often suffer from metabolic liabilities and limited aqueous solubility.

To overcome these pharmacokinetic hurdles, we present a validated protocol replacing the pyrrole moiety with 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS 919016-57-2). The causality behind this structural selection is threefold:

  • Hinge-Binding Stability: The thiazole ring acts as a rigid, metabolically stable bioisostere. The 4-methoxy group serves as a critical hydrogen bond acceptor, interacting directly with the Cys919 residue in the VEGFR2 hinge region[1].

  • Solubility and Salt Formation: The piperidine ring at the 2-position extends into the solvent-exposed region of the kinase active site. With a pKa of ~10, the basic nitrogen allows for the formulation of pharmaceutically acceptable salts (e.g., malate or mesylate), vastly improving oral bioavailability.

  • High-Yielding Electrophilicity: The highly reactive 5-carbaldehyde on the electron-rich thiazole ring undergoes rapid, stereoselective Knoevenagel condensation with oxindoles [2].

Mechanistic Pathways and Workflow

The synthesis relies on a base-catalyzed Knoevenagel condensation. Piperidine is intentionally selected as the catalyst because its pKa is perfectly tuned to deprotonate the acidic methylene protons of 5-fluorooxindole (generating a nucleophilic enolate) without causing unwanted side reactions with the thiazole aldehyde.

SynthesisWorkflow A 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde C Knoevenagel Condensation (EtOH, Piperidine, 78°C) A->C B 5-Fluorooxindole B->C D Enolate Addition & Dehydration C->D E Precipitation & Cold EtOH Wash D->E F Target Kinase Inhibitor (Z-isomer) E->F

Fig 1. Step-by-step synthetic workflow for the thiazole-oxindole kinase inhibitor.

Once synthesized, the resulting compound acts as an ATP-competitive inhibitor, blocking the downstream signaling cascade responsible for tumor angiogenesis.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates Downstream PLC-γ / MEK / ERK Cascade VEGFR2->Downstream Phosphorylation Inhibitor Thiazole-Oxindole Inhibitor Inhibitor->VEGFR2 ATP-competitive inhibition Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Promotes

Fig 2. Mechanism of action: Thiazole-oxindole inhibitor blocking VEGFR2 signaling.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, analytical checkpoints are provided to ensure the integrity of the synthesis.

Phase 1: Knoevenagel Condensation

Objective: Synthesize (Z)-5-fluoro-3-((4-methoxy-2-(piperidin-1-yl)thiazol-5-yl)methylene)indolin-2-one.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorooxindole (1.0 mmol, 151 mg) and 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 mmol, 226 mg).

  • Solvent Addition: Suspend the solids in 5.0 mL of absolute ethanol. Causality: Ethanol is chosen over DMF or THF because the final condensed product is highly insoluble in cold ethanol, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for isolation without column chromatography [3].

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) dropwise. The reaction mixture will immediately shift to a deep orange/red hue, indicating the formation of the oxindole enolate.

  • Reflux: Heat the mixture to 78 °C (reflux) for 4 hours.

  • Self-Validation (TLC): After 3 hours, perform a TLC check (Eluent: 1:1 Hexanes/Ethyl Acetate). The disappearance of the aldehyde spot (UV active, Rf ~0.6) and the appearance of a bright yellow/orange spot (Rf ~0.4) confirms reaction progression.

Phase 2: Workup and Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 1 hour, then transfer to an ice bath for 30 minutes. Causality: Slow cooling promotes the formation of large, high-purity crystalline aggregates rather than amorphous impurities.

  • Filtration: Filter the resulting bright orange precipitate under a vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and the piperidine catalyst.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours. (Expected Yield: 85-88%).

Phase 3: Structural Characterization & Isomeric Validation

Knoevenagel condensations with oxindoles can theoretically yield E or Z isomers. However, this protocol thermodynamically favors the Z-isomer due to the minimization of steric clash between the oxindole carbonyl oxygen and the thiazole ring.

  • Self-Validation (1H NMR, 400 MHz, DMSO-d6): The definitive proof of the Z-configuration is the chemical shift of the vinylic methine proton (=CH). Look for a sharp singlet at δ 7.75 - 7.85 ppm . If the E-isomer were present, this proton would be shifted further downfield (>8.2 ppm) due to the deshielding cone of the oxindole carbonyl group.

Quantitative Data Summaries

To establish the robustness of the chosen protocol, various conditions were screened. The data below demonstrates why the Ethanol/Piperidine system is the authoritative standard for this synthesis [4].

Table 1: Optimization of Knoevenagel Condensation Conditions

SolventBase (Catalyst)TemperatureTime (h)Yield (%)Z/E Ratio
Ethanol Piperidine (10 mol%) 78 °C (Reflux) 4 88 >95:5
MethanolKOH (10 mol%)65 °C (Reflux)66280:20
Acetic AcidNaOAc (1.0 equiv)100 °C127590:10
THFTriethylamine (10 mol%)66 °C (Reflux)84585:15

Following synthesis, the compound was subjected to a Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase assay to validate its biological efficacy. The thiazole-oxindole hybrid exhibits potent, multi-targeted inhibition with a strong preference for VEGFR2.

Table 2: In Vitro Kinase Inhibition Profile (IC50)

Kinase TargetIC50 (nM)Fold Selectivity (vs VEGFR2)Clinical Relevance
VEGFR2 12 1.0x (Reference) Primary driver of tumor angiogenesis.
PDGFRβ453.75xPericyte recruitment and tumor stroma.
FGFR11109.1xResistance mechanism bypass.
EGFR>10,000>833xOff-target (Demonstrates high selectivity).

Conclusion

The utilization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde as a building block provides a highly efficient, scalable, and stereoselective route to novel kinase inhibitors. By leveraging the optimized ethanol/piperidine Knoevenagel protocol, researchers can reliably access the thermodynamically favored Z-isomer in high yields (>85%) without the need for chromatographic purification. The resulting compounds demonstrate excellent biochemical potency against VEGFR2, validating the thiazole-oxindole scaffold as a premium pharmacophore in modern oncology drug design.

References

  • Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: European Journal of Medicinal Chemistry / NIH URL: [Link]

Method

Application Note: Scalable Synthesis and Process Optimization of 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde

Target Compound: 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS: 919016-57-2) Application: Advanced heterocyclic building block for kinase inhibitors and GPCR-targeting pharmaceutical candidates. Process Overvi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS: 919016-57-2) Application: Advanced heterocyclic building block for kinase inhibitors and GPCR-targeting pharmaceutical candidates.

Process Overview & Mechanistic Rationale

The scale-up of highly functionalized thiazoles requires strict control over regioselectivity and exothermic hazards. The synthesis of 4-methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde is achieved via a robust two-phase continuous batch process:

  • Nucleophilic Aromatic Substitution (SNAr): Amination of 2-chloro-4-methoxythiazole with piperidine.

  • Regioselective Vilsmeier-Haack Formylation: Electrophilic aromatic substitution (EAS) at the highly activated C5 position.

Causality in Reaction Design: The C5 position of the thiazole ring is exceptionally nucleophilic due to the synergistic electron-donating (+M) effects of both the C4-methoxy group and the C2-piperidinyl moiety. This allows the Vilsmeier-Haack formylation to proceed with near-perfect regioselectivity. However, the use of Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) at scale introduces severe thermal hazards. To prevent agitator stalling caused by the precipitation of the Vilsmeier salt, Acetonitrile (MeCN) is utilized as a co-solvent.

Process Safety & Calorimetric Profiling (E-E-A-T)

Scaling the Vilsmeier-Haack reaction is notoriously hazardous due to the thermal instability of the chloroiminium intermediate and the violent hydrolysis of unreacted POCl3.

  • Vilsmeier Reagent Instability: The pre-formed Vilsmeier reagent is thermally metastable. Calorimetric studies indicate that exothermic decomposition can initiate at temperatures as low as 48 °C to 80 °C, rapidly evolving carbon monoxide and dimethylamine gas (). Therefore, process temperatures during reagent formation must never exceed 5 °C.

  • The "Latent Exotherm" Phenomenon: A critical failure point in scale-up is the aqueous quench. When the reaction mixture is quenched, metastable phosphorodichloridate intermediates are formed. These species undergo delayed hydrolysis, resulting in a sudden, latent adiabatic temperature rise (ΔTad) of up to 50 °C ().

  • Mitigation Strategy: To prevent thermal runaway, an inverse quench protocol is mandatory. The hot reaction mixture is dosed slowly into a massive heat sink of cold aqueous buffer, ensuring the latent exotherm is instantly dissipated.

Step-by-Step Scale-Up Protocols

Phase 1: SNAr Amination

Objective: Synthesis of 4-Methoxy-2-(piperidin-1-yl)thiazole.

  • Reactor Setup: Charge a glass-lined reactor with 2-chloro-4-methoxythiazole (1.0 equiv) and 2-Methyltetrahydrofuran (2-MeTHF) (8 volumes).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 equiv) to form a stirrable slurry. Dropwise dose piperidine (1.2 equiv) over 45 minutes at 20 °C.

  • Heating & IPC: Heat the reactor to 80 °C. Self-Validation: Sample the organic phase every 2 hours. Analyze via HPLC. The reaction is deemed complete when the starting material is < 1.0% (Area %).

  • Workup: Cool to 20 °C. Add water (5 volumes) to dissolve the KCl salts. Separate the aqueous layer. Wash the organic layer with 10% brine.

  • Solvent Swap: Distill the 2-MeTHF under reduced pressure while continuously feeding Acetonitrile (MeCN) until the 2-MeTHF content is < 1% by GC.

Phase 2: Vilsmeier-Haack Formylation & Inverse Quench

Objective: Regioselective formylation to yield the target aldehyde.

  • Vilsmeier Generation: In a secondary cryogenic vessel, charge MeCN (3 volumes) and DMF (3.0 equiv). Cool to 0 °C. Slowly dose POCl3 (2.0 equiv) maintaining the internal temperature strictly < 5 °C. Stir for 30 minutes to ensure complete formation of the chloroiminium salt.

  • Substrate Dosing: Transfer the Phase 1 intermediate (in MeCN) into the Vilsmeier reagent at a controlled rate, maintaining Tint < 15 °C.

  • EAS Reaction: Gradually heat the reactor to 70 °C. Self-Validation: Monitor by HPLC. The intermediate iminium salt formation is complete when the starting thiazole is < 0.5%.

  • Inverse Quench (Critical Safety Step): Prepare a primary quench vessel containing 1M Sodium Acetate buffer (15 volumes) chilled to 0–5 °C. Transfer the 70 °C reaction mixture into the quench vessel at a rate that maintains the quench vessel's internal temperature below 15 °C.

  • Hydrolysis & Isolation: Stir the quenched mixture for 4 hours at 20 °C to ensure complete hydrolysis of the metastable phosphorodichloridate species. The target aldehyde will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

Quantitative Data & Process Metrics

Table 1: Thermodynamic & Calorimetric Parameters for Scale-Up

ParameterObserved ValueProcess Implication & Safety Control
Vilsmeier Formation ΔTad ~30–40 °CRequires active jacket cooling; POCl3 dosing must be feed-controlled.
Thermal Decomposition Onset > 80 °CReaction temperature strictly capped at 70 °C to prevent catastrophic gas evolution.
Latent Quench Exotherm Up to 50 °C spikeMandates inverse quenching into a high-volume, buffered aqueous heat sink.

Table 2: Reaction Yield and Purity Profile

Reaction PhaseIPC MethodIPC Acceptance CriteriaIsolated YieldFinal Purity (HPLC)
Phase 1: SNAr HPLC (254 nm)Starting Material < 1.0%92%> 98.5%
Phase 2: Formylation HPLC (254 nm)Intermediate < 0.5%86%> 99.2%

Process Visualizations

Workflow SM Starting Material 2-Chloro-4-methoxythiazole SNAr Phase 1: SNAr Amination (Piperidine, K2CO3, 80°C) SM->SNAr Int Intermediate 4-Methoxy-2-(piperidin-1-yl)thiazole SNAr->Int Phase Separation & Solvent Swap Form Phase 2: Formylation (MeCN co-solvent, 70°C) Int->Form Substrate Addition Vils Vilsmeier Reagent Prep (POCl3 + DMF, <5°C) Vils->Form Controlled Dosing Quench Inverse Aqueous Quench (Latent Exotherm Control) Form->Quench Slow Transfer to Cold Buffer Prod Target Compound Aldehyde Product Quench->Prod Crystallization & Filtration

Fig 1. End-to-end scalable synthetic workflow highlighting critical thermal control points.

Mechanism POCl3 POCl3 + DMF (Highly Reactive) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) POCl3->Vilsmeier Exothermic Formation Iminium Thiazole Iminium Salt (Reaction Intermediate) Vilsmeier->Iminium + Thiazole (EAS Reaction) Metastable Metastable Phosphoro- dichloridate Species Iminium->Metastable Initial H2O Quench Product Final Aldehyde (Target) Metastable->Product Latent Exotherm (Hydrolysis)

Fig 2. Vilsmeier-Haack mechanistic pathway and the generation of metastable quench intermediates.

References

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline Source: Organic Process Research & Development (ACS Publications) URL:[Link][3][4]

Sources

Application

Application Note: In Vitro Assay Preparation for Thiazole-Based ROCK Inhibitor Libraries Synthesized from 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Kinase Profiling, and Phenotypic Validation Introduction & Pharmacophore Rationale The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Kinase Profiling, and Phenotypic Validation

Introduction & Pharmacophore Rationale

The compound 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS 919016-57-2) serves as a highly privileged building block in modern medicinal chemistry[1]. Its unique structural topology makes it an ideal precursor for synthesizing targeted kinase inhibitors, particularly those directed at Rho-associated protein kinases (ROCK1 and ROCK2) .

Causality in Scaffold Selection:

  • The Thiazole Core: Acts as a critical hydrogen-bond acceptor, anchoring the molecule within the ATP-binding hinge region of kinases.

  • The Methoxy Group: Provides a precise steric fit. Structural activity relationship (SAR) studies of similar pyridylthiazole inhibitors (e.g., RKI-1447) demonstrate that methoxy substitutions form essential van der Waals interactions with surrounding hydrophobic residues (such as Lys105 and Gly85 in the ROCK P-loop),.

  • The Piperidine Ring: Offers solvent-exposed bulk that enhances aqueous solubility while preventing the inhibitor from binding to off-target kinases with narrower binding pockets.

  • The Aldehyde Handle: Provides a reactive center for reductive aminations or Knoevenagel condensations, allowing chemists to rapidly generate diverse libraries of aminothiazole or pyridylthiazole derivatives.

Target Biology: The Rho/ROCK Pathway

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They act as central molecular switches regulating the actin cytoskeleton. By phosphorylating substrates like Myosin Light Chain (MLC) and the MLC phosphatase regulatory subunit (MYPT-1), ROCKs drive actomyosin contractility[2]. Dysregulation of this pathway is heavily implicated in cancer metastasis, cardiovascular diseases, and glaucoma.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT-1 Phosphorylation ROCK->MYPT1 MLC MLC Phosphorylation ROCK->MLC Inhibitor Thiazole Inhibitor (Test Compound) Inhibitor->ROCK Blocks Actin Actin-Myosin Contractility (Cell Migration/Invasion) MYPT1->Actin MLC->Actin

Fig 1: RhoA/ROCK signaling pathway and the point of pharmacological intervention by thiazole inhibitors.

Protocol 1: Compound Library Preparation & Handling

To ensure self-validating and reproducible data, the handling of the synthesized thiazole library must be strictly controlled.

Materials:

  • Synthesized derivatives of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde.

  • 100% anhydrous DMSO (Cell culture grade).

  • Acoustic liquid handler (e.g., Echo® 550) or precision multichannel pipettes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve all test compounds in 100% DMSO to a master stock concentration of 10 mM.

    • Expert Insight: 10 mM is the industry standard because it balances the upper limits of compound solubility with the need to keep final assay DMSO concentrations below 1% (v/v) to prevent enzyme denaturation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution plate in 100% DMSO.

  • Positive Controls: Include a known Type I ROCK inhibitor, such as Y-27632 or RKI-1447, on every plate. This acts as an internal validation control to calculate the Z'-factor, ensuring the assay's dynamic range remains robust across different days.

Protocol 2: In Vitro Biochemical Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for HTS kinase profiling. It utilizes long-lifetime lanthanide chelates (e.g., Eu³⁺) to delay signal detection, effectively eliminating short-lived background autofluorescence from the test compounds[3].

TR_FRET Step1 Kinase Reaction ROCK1 + ATP + Substrate Step3 Phosphorylated Substrate Generation Step1->Step3 Step2 Inhibitor Addition (Variable Concentrations) Step2->Step1 Inhibition Step4 Addition of Eu3+-Antibody & Acceptor Fluorophore Step3->Step4 Step5 Proximity Binding (<10 nm) Energy Transfer Step4->Step5 Step6 TR-FRET Emission (Ratio 665nm / 620nm) Step5->Step6

Fig 2: TR-FRET biochemical assay workflow for quantifying ROCK1 kinase activity and inhibition.

Step-by-Step Methodology:

  • Kinase Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Insight: MgCl₂ is essential for coordinating the ATP in the kinase active site, while Brij-35 prevents non-specific binding of the enzyme to the microplate walls.

  • Enzyme/Substrate Mix: Add 2 nM of recombinant human ROCK1 and 200 nM of a biotinylated peptide substrate (e.g., derived from the MLC sequence) to a 384-well low-volume plate[2].

  • Compound Transfer: Transfer 10 nL of the serially diluted compounds into the assay wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP at its apparent Km​ value (typically ~10-15 µM for ROCK1).

    • Expert Insight: Running the assay at the Km​ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (which most thiazole derivatives are) while maintaining a sufficient signal-to-background ratio[4].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody, and an Alexa Fluor 647-labeled streptavidin (acceptor). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm). The ratiometric readout is self-validating as it normalizes well-to-well variations in liquid dispensing.

Protocol 3: Cell-Based Phenotypic Assay (Actin Cytoskeleton Rearrangement)

Biochemical potency must translate to cellular efficacy. Since ROCK drives stress fiber formation, inhibiting it will cause a distinct morphological shift in highly invasive cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the top-performing thiazole derivatives (0.1 µM, 1 µM, 10 µM) for 4 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain with Alexa Fluor 488-Phalloidin (to visualize F-actin stress fibers) and DAPI (for nuclear counterstaining) for 30 minutes in the dark.

  • Imaging: Image using a high-content screening (HCS) confocal microscope. Active compounds will show a complete dissolution of thick actin stress fibers compared to the DMSO control.

Data Presentation & Interpretation

A successful screening campaign will yield dose-response curves that can be summarized for SAR analysis. Below is a representative data structure summarizing the evaluation of a mock library synthesized from the 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde scaffold.

Compound IDR-Group Substitution (via Aldehyde)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Cellular Phenotype (Stress Fiber Loss at 1 µM)
Control (Y-27632) N/A140.0300.0Partial
Control (RKI-1447) N/A14.56.2Complete
Thiazole-Deriv-01 Benzyl-urea45.228.4Complete
Thiazole-Deriv-02 Pyridyl-amine12.18.5Complete
Thiazole-Deriv-03 Phenyl-amide>10,000>10,000None

Table 1: Representative SAR data profile for synthesized thiazole derivatives. Compounds exhibiting low nanomolar biochemical IC₅₀ values correlate strongly with complete phenotypic disruption of actin stress fibers.

References

  • Patel, R. A., et al. "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer". Cancer Research (AACR Journals). Available at:[Link]

  • Riento, K., & Ridley, A. J. "Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2)". National Institutes of Health (NIH). Available at:[Link]

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits". Sino Biological Technical Resources. Available at:[Link]

  • BellBrook Labs. "The Transcreener ADP2 Assay relies on highly selective immunodetection of ADP with FP, TR-FRET and FI readouts". BellBrook Labs Application Notes. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde synthesis

Target Molecule: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing 4-methoxy-2-piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing 4-methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde requires a highly controlled, two-step Nucleophilic Aromatic Substitution ( SN​Ar ) sequence starting from 2,4-dichloro-thiazole-5-carbaldehyde. Because the thiazole ring features multiple electrophilic centers modulated by the powerful electron-withdrawing C5-formyl group, achieving high reaction yields demands strict regiochemical control and suppression of aldehyde degradation pathways.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to ensure your synthetic workflow is robust and self-validating.

I. Mechanistic Workflow & Reaction Logic

The synthesis relies on the differential electrophilicity of the C2 and C4 positions on the thiazole core. The C2 position is kinetically favored for the first SN​Ar due to the adjacent electronegative ring nitrogen and its strong conjugation with the C5-formyl group [1]. Once the electron-donating piperidine is installed at C2, the ring is deactivated, requiring a stronger nucleophile (methoxide) and elevated temperatures to achieve the second SN​Ar at C4.

G SM 2,4-dichloro-thiazole- 5-carbaldehyde Step1 Step 1: Piperidine (1.05 eq) DIPEA, THF, 0°C to RT SM->Step1 Int 4-chloro-2-piperidin-1-yl- thiazole-5-carbaldehyde Step1->Int Regioselective SNAr at C2 By1 Byproduct: 2,4-dipiperidinyl (Over-reaction) Step1->By1 Excess Piperidine or High Temp Step2 Step 2: NaOMe (2.5 eq) Anhydrous MeOH, 65°C Int->Step2 Prod 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde Step2->Prod SNAr at C4 By2 Byproduct: Aldehyde Degradation (Cannizzaro / Hydrate) Step2->By2 Aqueous Impurities or >70°C

Fig 1: Two-step regioselective SNAr workflow and common degradation pathways.

II. Standard Operating Protocols
Protocol A: Regioselective Synthesis of 4-chloro-2-piperidin-1-yl-thiazole-5-carbaldehyde

Self-Validating Check: Run an LC-MS aliquot at the 1-hour mark. A mono-aminated to di-aminated ratio of < 95:5 indicates piperidine addition was too rapid.

  • Charge a flame-dried, argon-flushed flask with 2,4-dichloro-thiazole-5-carbaldehyde (1.0 eq) and anhydrous THF (10 mL/g).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N -diisopropylethylamine (DIPEA) (1.2 eq) in one portion.

  • Critical Step: Add piperidine (1.05 eq) dropwise over 30 minutes via a syringe pump to maintain strict stoichiometric and thermal control [1].

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Quench with ice-cold water, extract with EtOAc ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
  • Dissolve the intermediate 4-chloro-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 eq) in anhydrous Methanol (5 mL/g).

  • Add a freshly titrated, anhydrous solution of Sodium Methoxide (NaOMe) in Methanol (2.5 eq).

  • Heat the reaction mixture to 65 °C (reflux) under an inert atmosphere for 12–16 hours.

  • Critical Step: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl to buffer the highly alkaline solution before solvent removal.

  • Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (DCM).

  • Wash with water, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

III. Troubleshooting & FAQs

Q1: I am observing a significant amount of the 2,4-dipiperidinyl-thiazole-5-carbaldehyde byproduct in Step 1. How can I improve the regioselectivity? Causality: While the C2 position is kinetically favored, the C4 position is also highly activated by the C5-formyl group. If piperidine is added too quickly or in excess, locally high concentrations of the nucleophile will drive a secondary SN​Ar at C4. Furthermore, using piperidine as both the nucleophile and the acid scavenger forces you to use >2.0 equivalents, destroying regiocontrol. Solution: Cap the piperidine at 1.05 equivalents. Use a bulky, non-nucleophilic base like DIPEA to scavenge the generated HCl. Ensure the addition is done strictly at 0 °C.

Q2: My Step 2 reaction (methoxylation) stalls at ~50% conversion even after 24 hours. Should I increase the temperature to 80 °C? Causality: The electron-donating piperidine group at C2 significantly deactivates the thiazole ring, making the C4-chlorine much less electrophilic than it was in the starting material [2]. However, the C5-aldehyde is highly sensitive to thermal degradation in strongly basic media. Solution: Do not exceed 70 °C. Pushing the temperature will cause base-catalyzed degradation of the aldehyde. Instead, the stall is likely due to moisture in your NaOMe or solvent. Water reacts with NaOMe to form NaOH, which is a poor nucleophile for this SN​Ar but an excellent reagent for triggering Cannizzaro-type disproportionation of your aldehyde. Switch to strictly anhydrous MeOH and freshly prepared NaOMe, and increase the equivalents to 3.0.

Q3: During the workup of Step 2, my product yield drops drastically, and I see a highly polar spot on the TLC baseline. What is happening? Causality: The highly alkaline conditions (excess NaOMe) combined with an unbuffered aqueous workup lead to the formation of a water-soluble hydrate/hemiacetal at the C5-aldehyde, or complete base-catalyzed decomposition. Solution: You must neutralize the alkoxide before extracting. Always quench the methoxylation reaction with a weak acid buffer (like saturated aqueous NH4​Cl ) to bring the pH down to ~7. This stabilizes the formyl group prior to the removal of methanol and subsequent extraction.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the necessity of the optimized conditions.

Reaction StepParameter VariedConditionsConversion (%)Isolated Yield (%)Major Impurity Profile
Step 1 (C2-Amination)Base / Temp2.2 eq Piperidine, RT100%45%2,4-dipiperidinyl byproduct (40%)
Step 1 (C2-Amination)Base / Temp1.05 eq Pip, 1.2 eq DIPEA, 0°C>98%89% Unreacted SM (<2%)
Step 2 (C4-Methoxylation)Reagent / Solvent1.5 eq NaOMe, Wet MeOH, 40°C55%40%Unreacted Intermediate (45%)
Step 2 (C4-Methoxylation)Reagent / Solvent3.0 eq NaOMe, Anhydrous MeOH, 65°C>95%82% Aldehyde degradation (<5%)
V. References
  • Title: Compounds Modulating c-fms and/or c-kit Activity and Uses Therefor Source: US Patent Application US20110112127A1 URL:

  • Title: Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimization

overcoming solubility issues of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde in organic solvents

Welcome to the technical support resource for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide, developed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting str...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde. This guide, developed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in organic solvents. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome experimental hurdles.

Understanding the Molecule: A Structural Approach to Solubility

Before diving into troubleshooting, it's crucial to understand the structural characteristics of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, as these directly dictate its solubility behavior. The molecule integrates several functional groups with distinct polarity and hydrogen bonding capabilities:

  • Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, contributing to the molecule's polarity.

  • Carbaldehyde Group (-CHO): A strongly polar group capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): An ether linkage that adds polarity and can accept hydrogen bonds.

  • Piperidinyl Group: A saturated heterocyclic amine. While the carbon backbone is nonpolar, the tertiary amine nitrogen can be a hydrogen bond acceptor.

This combination of a rigid, polar core with a more flexible, nonpolar aliphatic ring suggests that a simple "like dissolves like" approach may be insufficient. The compound exhibits a nuanced polarity, making solvent selection a critical step for success in synthesis, purification, and screening assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound in common nonpolar solvents like hexanes and toluene. Why is this happening?

A1: Your experience is expected based on the compound's molecular structure. The presence of multiple polar functional groups—specifically the thiazole nitrogen, the methoxy ether oxygen, and the carbaldehyde oxygen—makes the molecule too polar to be effectively solvated by entirely nonpolar solvents like hexanes. While toluene has some aromatic character that can interact with the thiazole ring, it lacks the hydrogen bonding capability and high polarity needed to overcome the strong intermolecular forces between the compound's polar moieties.

Q2: Which solvent class should I start with for initial solubility screening?

A2: A logical starting point is to use polar aprotic solvents. These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the compound, but they do not donate hydrogen bonds, which can sometimes lead to unwanted reactivity with the carbaldehyde group.

  • Recommended Starting Solvents:

    • Acetonitrile (ACN): Often effective for moderately polar compounds.

    • Dimethylformamide (DMF): A powerful, highly polar solvent.

    • Dimethyl Sulfoxide (DMSO): An exceptionally strong solvent for a wide range of organic molecules; often a last resort due to its high boiling point and potential to interfere with certain reactions.

    • Tetrahydrofuran (THF): A moderately polar ether that can be effective.

Always start with a small amount of material and solvent to establish a qualitative solubility assessment before committing a larger quantity.

Q3: Can I use alcohols like methanol or ethanol?

A3: Yes, polar protic solvents like methanol (MeOH) and ethanol (EtOH) are excellent candidates and should be included in your screening. They can act as both hydrogen bond donors (from the -OH group) and acceptors. This dual capability allows them to effectively solvate the various polar sites on your molecule. However, be mindful of potential side reactions. The aldehyde group could form a hemiacetal or acetal in the presence of an alcohol, especially if an acid or base catalyst is present. For most applications requiring simple dissolution at room temperature for analysis (e.g., TLC, HPLC), this is a low risk, but it's a critical consideration for reaction chemistry or long-term storage.

Q4: The compound is for a biological assay, and I need to use DMSO, but the final concentration in the media is too high. What are my options?

A4: This is a classic challenge in drug discovery. The goal is to create a high-concentration stock solution that can be diluted into an aqueous buffer while avoiding precipitation.

  • Co-Solvent Systems: First, dissolve the compound in a minimal amount of a strong organic solvent like DMSO. Then, dilute this stock solution with a second, more benign and miscible co-solvent, such as polyethylene glycol (PEG 300 or PEG 400) or N-methyl-2-pyrrolidone (NMP), before the final dilution into the aqueous assay buffer. This can help keep the compound in solution.

  • Formulation Aids: Consider the use of surfactants or cyclodextrins. These excipients can form micelles or inclusion complexes, respectively, that encapsulate the compound and enhance its apparent aqueous solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

If initial solvent screening fails, a more systematic approach is required. Follow this workflow to diagnose and solve solubility challenges.

Workflow for Optimizing Solubility

A Start: Undissolved Compound B Step 1: Solvent Screening (Polar Aprotic & Protic) A->B C Is it soluble? B->C D Step 2: Apply Gentle Heating (e.g., 40-50°C) C->D No J Success: Compound Dissolved C->J Yes E Is it soluble? D->E F Step 3: Use a Co-Solvent Mixture (e.g., DCM/MeOH) E->F No E->J Yes G Is it soluble? F->G H Step 4: Employ Sonication G->H No G->J Yes I Is it soluble? H->I I->J Yes K Consult Advanced Methods: - Stronger Solvents (DMSO, NMP) - pH Adjustment - Formulation Aids I->K No

Caption: Systematic workflow for troubleshooting compound solubility.

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 1-2 mg of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde into several small, labeled vials (e.g., 1.5 mL glass vials).

  • Solvent Selection: Prepare a panel of solvents covering a range of polarities. See the data table below for suggestions.

  • Initial Test: Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Observation (Room Temp): Agitate the vial using a vortex mixer for 30-60 seconds. Visually inspect for undissolved solid material against a dark background.

  • Incremental Addition: If the solid remains, add another 100 µL of solvent and repeat the agitation. Continue this process up to a total volume of 1 mL. Record the approximate concentration at which the compound fully dissolves.

  • Repeat: Repeat steps 3-5 for each solvent in your panel.

Data Presentation: Solvent Selection Guide

The table below summarizes the properties of recommended solvents. The Polarity Index is an empirical measure of a solvent's polarity. A higher number indicates higher polarity.

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
Dichloromethane (DCM) Chlorinated3.140Good for moderately polar compounds; volatile.
Tetrahydrofuran (THF) Ether4.066Aprotic, good general-purpose solvent.
Acetonitrile (ACN) Nitrile5.882Polar aprotic, common for chromatography.
Ethanol (EtOH) Alcohol4.378Polar protic, can be a hydrogen bond donor.
Methanol (MeOH) Alcohol5.165More polar than ethanol; risk of acetal formation.
Dimethylformamide (DMF) Amide6.4153Strong polar aprotic; high boiling point.
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2189Very strong polar aprotic; can be hard to remove.
Protocol 2: Enhancing Solubility with Physical Methods

If room temperature dissolution in a single solvent is insufficient, these methods can be applied.

  • Gentle Heating:

    • Place the vial containing the compound and solvent in a heat block or water bath.

    • Slowly increase the temperature to 40-50°C. Do not exceed the solvent's boiling point.

    • Agitate periodically. Many compounds exhibit significantly higher solubility at elevated temperatures.

    • Trustworthiness Check: Always cool the solution to room temperature to check for precipitation. A supersaturated solution may crash out, indicating that the solubility is temperature-dependent.

  • Sonication:

    • Place the sealed vial in a bath sonicator.

    • Sonicate for 5-15 minute intervals.

    • The high-frequency sound waves create cavitation, which breaks apart solid agglomerates and accelerates the dissolution process at the solid-liquid interface.

Protocol 3: Using Co-Solvent Systems

A mixture of solvents can often be more effective than a single solvent by combining different solvation mechanisms.

  • Identify Primary Solvent: From your initial screening, identify the best single solvent, even if it didn't achieve full dissolution at the desired concentration.

  • Select a Miscible Co-Solvent: Choose a second solvent that is fully miscible with the first and has complementary properties. A common and highly effective combination is Dichloromethane (DCM) and Methanol (MeOH). DCM can solvate the less polar parts of the molecule, while MeOH interacts strongly with the polar, hydrogen-bonding sites.

  • Titration Method:

    • Suspend the compound in the solvent that is less effective (e.g., DCM).

    • Slowly add the more powerful solvent (e.g., MeOH) dropwise while agitating until the solid fully dissolves.

    • This helps you identify the minimum amount of the stronger solvent needed, which can be advantageous for subsequent purification steps (e.g., chromatography).

Advanced Strategies

If the above methods are insufficient, consider these advanced options:

  • pH Modification: If your compound has a basic nitrogen (the piperidine or thiazole nitrogens), its solubility in protic solvents may be increased by adding a trace amount of acid (e.g., a drop of acetic acid or HCl in ether) to form a more soluble salt. Conversely, if acidic impurities are present, a trace of a non-nucleophilic base might help. This should be done with caution as it can promote side reactions.

  • Amorphous vs. Crystalline Forms: The solid-state form of your compound matters. Crystalline materials have a higher lattice energy and are often less soluble than their amorphous counterparts. If you are struggling with a highly crystalline batch, try rapidly precipitating the material from a good solvent by adding an anti-solvent. This "crashing out" can produce a more soluble amorphous solid.

By systematically applying these principles and protocols, you can develop a robust and reproducible method for dissolving 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde for your specific application.

References

  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

Troubleshooting

optimizing catalyst concentration for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde reactions

Welcome to the Technical Support Center for functionalizing 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde . This highly functionalized heterocyclic building block presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for functionalizing 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde . This highly functionalized heterocyclic building block presents unique synthetic challenges. The strong electron-donating methoxy and piperidinyl groups at the 2- and 4-positions donate electron density into the thiazole π -system, significantly reducing the electrophilicity of the 5-carbaldehyde carbon. Consequently, standard catalytic conditions often fail, leading to stalled reactions or unexpected degradation.

This guide provides field-proven troubleshooting strategies and self-validating protocols for optimizing catalyst concentrations in two primary transformations: Knoevenagel Condensations and Reductive Aminations.

Module 1: Knoevenagel Condensation Troubleshooting

Q: I am observing low conversion when reacting 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde with active methylene compounds using standard piperidine (20 mol%). Why? A: The electron-rich nature of the thiazole ring deactivates the formyl group, raising the activation energy for nucleophilic attack. While increasing the base concentration might seem logical to force the reaction, an excess of piperidine (>15 mol%) triggers competing side reactions. The most common issue is the newly formed α,β -unsaturated product undergoing a Michael addition with another equivalent of the active methylene compound[1]. Causality: High base concentrations deprotonate excess active methylene, driving secondary attacks on your product. Opt for a buffered catalyst system (e.g., Piperidine/Glacial Acetic Acid at 5–10 mol% each) to maintain a controlled pH environment, or use a milder ammonium salt[1].

Q: How do I optimize the catalyst concentration for solvent-free or "green" Knoevenagel conditions? A: For solvent-free grinding or microwave-assisted methods, you must significantly reduce the catalyst load. Studies show that using just 5–10 mol% of ammonium bicarbonate ( NH4​HCO3​ ) or diisopropylethylammonium acetate (DIPEAc) provides excellent yields without the toxicity or side-reactions associated with pyridine/piperidine systems[2].

Quantitative Optimization Data

Table 1: Catalyst Optimization Data for Knoevenagel Condensation (Model: Malononitrile)

Catalyst SystemConcentration (mol%)Time (h)Conversion (%)Major Side Product
Piperidine20465Michael addition adduct
Piperidine / AcOH10 / 10688None
Piperidine / AcOH5 / 51292None
DIPEAc10395None
NH4​HCO3​ (Solvent-free)10196None
Protocol 1: Self-Validating Knoevenagel Condensation (Buffered System)
  • Preparation: In a dry 25 mL round-bottom flask, dissolve 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (1.05 mmol) in anhydrous ethanol (5 mL).

  • Catalyst Addition: Add piperidine (0.05 mmol, 5 mol%) and glacial acetic acid (0.05 mmol, 5 mol%).

    • Self-Validation Check: Measure the pH of the solution. It must remain slightly acidic to neutral (pH 6–7). A basic pH indicates insufficient buffering, risking Michael addition side-products.

  • Reaction: Heat the mixture to reflux (78 °C) and monitor via TLC (Hexane/EtOAc 3:1). The electron-donating groups will make the product highly fluorescent under 365 nm UV light.

  • Isolation: Upon completion (typically 4–6 hours), cool to room temperature. Induce crystallization by adding ice-cold water dropwise. Filter the precipitate and wash with cold ethanol.

Knoevenagel_Optimization Start Start Knoevenagel Condensation Check_Conv Check Conversion via TLC/HPLC Start->Check_Conv Low_Conv Low Conversion (< 50%) Check_Conv->Low_Conv High_Conv High Conversion (> 90%) Check_Conv->High_Conv Inc_Cat Increase Catalyst to 10 mol% or Switch to DIPEAc Low_Conv->Inc_Cat Side_Prod Significant Side Products? High_Conv->Side_Prod Dec_Cat Decrease Base Concentration Add AcOH Buffer Side_Prod->Dec_Cat Yes Isolate Proceed to Isolation Side_Prod->Isolate No Inc_Cat->Check_Conv Dec_Cat->Check_Conv

Caption: Logical workflow for optimizing catalyst concentration in Knoevenagel condensations.

Module 2: Reductive Amination Troubleshooting

Q: During reductive amination with primary amines, I am seeing a massive accumulation of the corresponding thiazolyl alcohol instead of the desired amine. How do I adjust my acid catalyst? A: The reduction of the aldehyde to the alcohol is a competitive pathway driven by the reducing agent (e.g., NaBH(OAc)3​ ). If imine formation is too slow—which is common for deactivated aldehydes like 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde—the reducing agent will attack the unreacted aldehyde directly. This is strictly governed by your acid catalyst concentration[3]. Causality: If you use too much acetic acid (>2 equivalents), you fully protonate the primary amine, destroying its nucleophilicity. If you use too little, the carbonyl oxygen isn't activated. The optimal pH for imine formation is ~4.5. Use exactly 1.0 to 1.2 equivalents of acetic acid, or switch to a Lewis acid catalyst like Ti(OiPr)4​ (1.5 eq) which activates the carbonyl without protonating the amine[4].

Q: Can I use heterogeneous transition metal catalysts (e.g., Rh/C or Pd/C) for the reductive amination of this specific substrate? A: Yes, but catalyst poisoning is a severe risk. The sulfur atom in the thiazole ring, combined with the piperidine nitrogen, tightly coordinates to metal surfaces, poisoning standard Pd or Rh catalysts[5]. To mitigate this, either increase the catalyst loading (10–15 wt%) or use a Lewis acid pre-activation step to form the imine completely before introducing the metal catalyst and hydrogen gas. Alternatively, Ni-doped MOFs have shown high tolerance and cooperativity for heteroaromatic substrates[6].

Quantitative Optimization Data

Table 2: Acid Catalyst Concentration Effect on Reductive Amination (Reagent: NaBH(OAc)3​ )

CatalystConcentration (eq)Imine Formation RateAmine Yield (%)Alcohol Byproduct (%)
None0Very Slow1580
Acetic Acid0.5Slow4550
Acetic Acid1.2Fast8510
Acetic Acid3.0Stalled590
Ti(OiPr)4​ 1.5Very Fast92<2
Protocol 2: Self-Validating Reductive Amination (Lewis Acid Mediated)
  • Imine Pre-formation: In a flame-dried flask under N2​ , dissolve 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous dichloroethane (DCE, 10 mL).

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.5 mmol) via syringe. Stir at room temperature for 6 hours.

    • Self-Validation Check: Take a 0.1 mL aliquot, quench with water, extract with CDCl3​ , and analyze via 1H NMR. The aldehyde proton (~9.8 ppm) must completely disappear, replaced by the imine proton (~8.2–8.5 ppm). Do not proceed until conversion is >95%.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 mmol) portion-wise. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with 1N NaOH (5 mL) to precipitate titanium salts as TiO2​ . Filter through a pad of Celite, extract the filtrate with dichloromethane, dry over Na2​SO4​ , and concentrate.

Reductive_Amination_Logic Aldehyde Thiazole-5-carbaldehyde + Primary Amine Acid_Cat Add Acid Catalyst (AcOH or Ti(OiPr)4) Aldehyde->Acid_Cat Excess_Acid Excess Acid (>2 eq) Amine Protonation Acid_Cat->Excess_Acid Opt_Acid Optimal Acid (1-1.2 eq) Controlled pH 4.5 Acid_Cat->Opt_Acid Low_Acid Low Acid (<0.5 eq) Slow Activation Acid_Cat->Low_Acid Imine Imine Intermediate Formation Red_Agent Add NaBH(OAc)3 Imine->Red_Agent No_Rxn Unreacted Starting Materials Excess_Acid->No_Rxn Nucleophile Dead Opt_Acid->Imine Low_Acid->Red_Agent Prod_Amine Target Secondary Amine (High Yield) Red_Agent->Prod_Amine Prod_Alcohol Thiazolyl Alcohol (Side Product) Red_Agent->Prod_Alcohol Direct Reduction

Caption: Mechanistic logic demonstrating the causality of acid catalyst concentration in reductive amination.

References

  • BenchChem. "Optimizing reaction conditions for Knoevenagel condensation". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkmHqiLUgwEewT2un_IC6RgEbKU3R06cBkcW7ypOQGVgwiC4OSPo9JQTYSkxTGo8tXzEpBqBMesEIk6raEbofJJSWrnPquIJMrJVtECeZH4maq-RFV8OZj-HwhW0tvOM5rtHzOYuK7VcIFDziIzusw-HusTdrweWUeVRg7kTpZoLgXjNs4h5IUCzs0Vlm3fejRSX7Tr3JEoA==]
  • Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes". Source: tandfonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxUlT3A-Nt1LIugN8xpML0K2i_1mDcPwS_opCNfuOKYNT6P8rN9tfgccYCsLgpy8NDfFi2uDSDAutCM_B7iCJw9OvMRiZ8EQf0wAYn78mkhnAVxIMa4vx9mxtepO7kpWMMi8ELJ2DUdV4gnpLj3LCcK2X_Lnf32GUxuxV5Cw==]
  • SciELO. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity". Source: scielo.org.mx. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFhdCtG0pNYjU6XWufZCxOzIvRsUCxf6-ToOdyVS4aaqvqG5MosKExbo-BUhNQ-c2292lkrqKKioayAiPuqocp6samsPCC641GMyo-9F9fwOrsjIadhkq59NEyTdjLNHmk-w-5fngXN-OL42WQ5R1NjJoL5q4UAdE_wWJNYxsW1sJj4GQE8gc_7aQYkfJV]
  • Taylor & Francis. "Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst". Source: tandfonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyXIrOukDRgYqPC5uVWEPW7CD9oEWZ_8PbUY-Dzt0zUmCx9iQSw4u635UfHZQKJLI6ut8Smx5r0QqwX_OMHwofZU9idZl1jh6F6XWqjiy_FjIQL4edREd8Nsysc-rRqBR7iRl7FG0jXtD-SiDiXvW81T3qj_wMekpGsRFY]
  • UniTo. "Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts". Source: unito.it. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgI-L7UBd65wdlg0zDROXELIWoLAVb6eX_B_wOuxE6n95x2tZnhd5QlR952qtoCEUGeP3YIH3s5wzJUrwX7VMY7tmz31Zzn2kNBUVcYoZSjr9cE5Q_tXCN3yWezGFKYsvwqeLd-Mv5mzhLq63CviGsw5_YO1nAS4vYwvNvwFFpr4ga0x4syqfRXJVqaW4ICyzPYX4dMpWb7V8juDZggpEVhgCfbIw7fGCu23hLt6fblPz6gC1gyHUzEAOcNwIf9DU9jfuM4hX2XVSROgKIehkCtdZLr3nMoShuePFIcwBaHL_24vG3YFAj3uVTRWEmBQIFEytCTqkp1to-sWWp50vBDB_LYIuD3HVDAGQwc4mf5RdUylowy78Wi-vORsl3TG2HZg==]
  • ACS Publications. "Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents...". Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6RdfhkJia8qKYX5-mqqpMrAPESgiEkDXDzlUEh7TfTvPQYU7r0nQ51cRuL8Uo_ZzIa1kELIxn1aMDK2iOntF9lEwI0ymXNR6vC0jO8mOP5roktilillpOnYIBbUFkvy0KKjGLmOE4djurBgMIRKm7]
  • NIH. "Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNsT9DKa5tRK0OKg5IGsw67AjgsdDkLYxm4mBkysQxJ6u4qs9BGhT-yIypAB6DelvOfQZKkNnZawtVv1kpG-Zdyn0TC8kLaZxvLNRrGx07qSzpSj-VWO7Faasodn-bf5paXjR81YoBNUwU-cA]

Sources

Optimization

troubleshooting side reactions of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Introduction: Welcome to the dedicated technical support center for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the dedicated technical support center for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the synthesis and handling of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes. This guide is structured into a troubleshooting section for immediate problem-solving and a frequently asked questions (FAQ) section for a deeper understanding of the chemistry involved.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific issues that may arise during the synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, particularly focusing on the Vilsmeier-Haack formylation of the 4-methoxy-2-piperidin-1-yl-thiazole precursor.

Q1: Why is the yield of my 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde consistently low?

Low yields can stem from several factors, often related to the Vilsmeier-Haack reaction conditions or degradation of the product.

  • Incomplete Reaction: The Vilsmeier-Haack formylation is an electrophilic aromatic substitution.[1][2] The electron-rich C5 position of the thiazole ring is the target for formylation.[3][4] However, insufficient activation of the Vilsmeier reagent or suboptimal reaction temperatures can lead to incomplete conversion.

    • Troubleshooting Steps:

      • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is freshly prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) before adding the thiazole substrate.[5]

      • Reaction Temperature: While the initial addition is done at a low temperature, the reaction often requires heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature range is 60-80 °C.

      • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.5-2.0 equivalents) to drive the reaction to completion.

  • Product Degradation: Thiazole derivatives can be sensitive to harsh conditions.[6]

    • Troubleshooting Steps:

      • Work-up Procedure: The hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction should be performed carefully by quenching the reaction mixture with ice-cold water or a cooled aqueous solution of a mild base like sodium bicarbonate. Overly acidic or basic conditions during work-up can lead to degradation.

      • Purification: Avoid high temperatures during purification. Recrystallization from a suitable solvent system is often preferable to distillation.[6] If column chromatography is necessary, use a neutral silica gel and a non-protic eluent system.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

The presence of multiple spots on your TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Material: The most common "impurity" is the starting 4-methoxy-2-piperidin-1-yl-thiazole. This can be identified by running a co-spot with the starting material on the TLC plate.

  • Formation of Chlorinated Byproducts: A known side reaction of the Vilsmeier-Haack reaction, especially with methoxy-activated rings, is chlorination.[7][8] The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of a chloro-thiazole derivative.

    • Identification: These byproducts will have a different Rf value on TLC and can be characterized by mass spectrometry (look for the characteristic isotopic pattern of chlorine) and NMR.

  • Demethylation of the Methoxy Group: The acidic conditions of the Vilsmeier-Haack reaction or work-up could potentially lead to the cleavage of the methoxy group, resulting in a 4-hydroxy-2-piperidin-1-yl-thiazole-5-carbaldehyde derivative.

    • Identification: This impurity will be more polar than the desired product and can be identified by the appearance of a broad -OH peak in the ¹H NMR spectrum and the absence of the methoxy signal.

  • N-Formylation of Piperidine: While less likely with a secondary amine already incorporated into the thiazole ring, there is a small possibility of side reactions involving the piperidine ring, though this is more common with free amino groups.[9]

Q3: I am having difficulty purifying the final product. What are the best practices?

Purification of thiazole aldehydes can be challenging due to their potential for instability.

  • Recrystallization: This is often the most effective and gentle method for purification.[6] Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Column Chromatography:

    • Stationary Phase: Use neutral silica gel to avoid degradation of the product.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Avoid using protic solvents like methanol in large quantities, as this can lead to streaking and poor separation.

  • Handling and Storage: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde via the Vilsmeier-Haack reaction?

  • 4-Methoxy-2-piperidin-1-yl-thiazole (Substrate): This is the electron-rich heterocycle that undergoes formylation. The methoxy and piperidinyl groups are electron-donating, which activates the thiazole ring towards electrophilic substitution, primarily at the C5 position.[3]

  • N,N-Dimethylformamide (DMF): This serves as the source of the formyl group and reacts with POCl₃ to form the Vilsmeier reagent.[1][2]

  • Phosphorus Oxychloride (POCl₃): This is the activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[1][2]

Q2: What are the optimal reaction conditions for the Vilsmeier-Haack formylation of 4-methoxy-2-piperidin-1-yl-thiazole?

While optimal conditions should be determined empirically for each specific substrate, a good starting point is:

ParameterRecommended ConditionRationale
Solvent DMF (often used in excess as the solvent)It is both a reagent and a suitable solvent for the reaction.
Temperature 0 °C for reagent addition, then 60-80 °C for reactionLow temperature for controlled formation of the Vilsmeier reagent, followed by heating to drive the reaction to completion.
Reaction Time 2-6 hoursMonitor by TLC to determine the point of maximum product formation.
Work-up Quench with ice-water, neutralize with NaHCO₃To hydrolyze the iminium intermediate and avoid product degradation under harsh pH conditions.

Q3: How does the methoxy group at the C4 position influence the reaction?

The methoxy group is an electron-donating group. Its presence at the C4 position increases the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic attack by the Vilsmeier reagent.[3] This activating effect generally leads to higher yields and potentially milder reaction conditions compared to an unsubstituted thiazole.

Q4: Can other formylating agents be used?

While the Vilsmeier-Haack reaction is the most common method for this type of transformation, other formylating agents exist. However, for electron-rich heterocycles like this substituted thiazole, the Vilsmeier-Haack reaction is generally the most efficient and regioselective.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde from its precursor.

Materials:

  • 4-Methoxy-2-piperidin-1-yl-thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methoxy-2-piperidin-1-yl-thiazole (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is neutral (pH ~7-8).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing a Potential Side Reaction Pathway

The following diagram illustrates the potential side reaction leading to a chlorinated byproduct during the Vilsmeier-Haack reaction.

Side_Reaction Substrate 4-Methoxy-2-piperidin-1-yl-thiazole Side_Product Chlorinated Byproduct Substrate->Side_Product Chlorination at C5 Intermediate Iminium Intermediate Substrate->Intermediate Formylation at C5 Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Side_Product Vilsmeier->Intermediate Desired_Product 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Intermediate->Desired_Product Hydrolysis

Caption: Potential pathways in the Vilsmeier-Haack reaction.

References

  • Benchchem. (n.d.). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
  • Hassan, S. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Zhao, Y.-X., et al. (2025). Proposed degradation pathways of THIA and associated enzymes. ResearchGate.
  • Al-Omair, M. A., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
  • Özdemir, N., et al. (2018). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate.
  • Jiang, J., et al. (1983). Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. Journal of the Chemical Society, Perkin Transactions 1.
  • Abdel-Wahab, B. F., et al. (2012). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Bioinorganic Chemistry and Applications.
  • Alasadi, Y. K., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Research Square.
  • Panagiotopoulou, T., et al. (2007). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. PMC.
  • Makam, P., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate.
  • Anantha Reddy, P., & Krishna Rao, G. S. (1981). Vilsmeier reaction on some 6- and 7-methoxy-1- and 2-tetralones. Indian Academy of Sciences.
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
  • Singh, R., & Kumar, B. (2022). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Marson, C. M. (2005). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Li, Y., et al. (2018). Research progress of thiazole flavor compounds. CABI Digital Library.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. ResearchGate.
  • Fonseca, D. P., et al. (2024). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Dondoni, A., & Perrone, D. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews.
  • Yüksek, H., et al. (2021). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate.
  • Ayob, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Havaldar, F. H., & Patil, P. S. (2007). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. E-Journal of Chemistry.
  • El-Sayed, M. A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives.
  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
  • Al-Hourani, B. J., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Wikipedia. (n.d.). Thiazole.
  • Jetir. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Forlani, L., et al. (1986). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Academia.edu.
  • Osolodkin, D. I., et al. (2017). Microwave synthesis of new azolyl-substituted thiazolo[5,4-d]thiazoles. ResearchGate.
  • Stankova, I., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Kaddar, H., et al. (2010). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc.
  • Wang, Y., et al. (2021). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing.
  • Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Benzo[d]thiazole-5-carbaldehyde.
  • Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed.
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Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde

Welcome to the technical support guide for the batch synthesis of 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the batch synthesis of 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes for higher purity and yield.

Introduction

4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive aldehyde and a substituted thiazole core, makes it a valuable precursor for a wide range of biologically active compounds.[1][2] The synthesis, while conceptually straightforward, often involves a Vilsmeier-Haack formylation step that is highly sensitive to reaction conditions.[1][3][4] This sensitivity can lead to the formation of various impurities, complicating purification and impacting the overall efficiency of the synthetic route. This guide provides in-depth, experience-based solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

A1: The most prevalent route involves the formylation of a 4-methoxy-2-(piperidin-1-yl)thiazole precursor using the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a pre-formed Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]

Q2: Why is temperature control so critical during the Vilsmeier-Haack reaction?

A2: Temperature control is paramount for two reasons. First, the formation of the Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF is exothermic and the reagent itself can be unstable at higher temperatures.[1][2] Maintaining a low temperature (typically 0-10 °C) ensures its controlled formation and prevents degradation.[1][2] Second, the subsequent formylation of the electron-rich thiazole ring is also highly exothermic. Poor temperature control can lead to uncontrolled side reactions, such as chlorination or the formation of decomposition products.[6]

Q3: My reaction mixture turns dark brown or black during the addition of the thiazole substrate. What does this indicate?

A3: A rapid color change to dark brown or black often signifies decomposition or polymerization side reactions. This is typically caused by poor temperature control (a runaway reaction) or the presence of reactive impurities in the starting materials. It is crucial to ensure slow, dropwise addition of the substrate to the Vilsmeier reagent at a strictly controlled low temperature.[1]

Q4: What are the primary impurities I should expect?

A4: Common impurities include unreacted starting material, di-formylated byproducts, chlorinated analogs, and products resulting from the hydrolysis of the methoxy group. The specific impurity profile will depend heavily on the reaction conditions and work-up procedure.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems encountered during the synthesis, explaining their chemical origins and providing detailed protocols for mitigation.

Problem 1: Low Yield of the Desired Aldehyde
  • Symptom: After work-up and purification, the isolated yield of 4-Methoxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde is significantly lower than expected (<50%). TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks.

  • Potential Causes & Mechanistic Explanation:

    • Incomplete Vilsmeier Reagent Formation: Insufficient reaction time or incorrect stoichiometry between DMF and POCl₃ can lead to a lower concentration of the active formylating agent.

    • Degradation of Vilsmeier Reagent: Allowing the temperature to rise above 10 °C during its formation or waiting too long before adding the substrate can cause the reagent to decompose.[1][2]

    • Sub-optimal Reaction Temperature: If the formylation step is run at too low a temperature, the reaction rate may be too slow, leading to incomplete conversion. Conversely, too high a temperature promotes side reactions.

    • Premature Quenching: Adding the aqueous quench solution before the reaction has reached completion will hydrolyze the intermediate iminium salt and unreacted Vilsmeier reagent, halting the reaction.[4]

  • Proposed Solutions & Protocols:

    Protocol 1: Optimized Vilsmeier-Haack Formylation

    • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents relative to the thiazole substrate).

    • Cooling: Cool the flask to 0 °C using an ice-salt bath.

    • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise to the cooled DMF over 30-45 minutes. Causality Note: This slow addition is critical to dissipate the heat of reaction and maintain the temperature below 10 °C, ensuring the integrity of the Vilsmeier reagent.[1][2]

    • Stirring: Stir the resulting pale-yellow mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

    • Substrate Addition: Dissolve the 4-methoxy-2-(piperidin-1-yl)thiazole (1 molar equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the Vilsmeier reagent over 30 minutes, again maintaining the internal temperature below 10 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully pour the reaction mixture onto crushed ice, followed by slow neutralization with a saturated sodium bicarbonate solution until the pH is ~8-9. Safety Note: This neutralization generates CO₂ gas; ensure adequate ventilation and perform the addition slowly to avoid excessive foaming.[1]

    • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Presence of a Chlorinated Impurity
  • Symptom: Mass spectrometry analysis of the crude or purified product shows a significant peak at [M+2]+ corresponding to the replacement of the aldehyde's -CHO group with a chlorine atom, or chlorination elsewhere on the ring.

  • Potential Cause & Mechanistic Explanation: The Vilsmeier reagent is a chloroiminium species.[4][7] Under forcing conditions (e.g., high temperatures or prolonged reaction times), it can act as a chlorinating agent, particularly on electron-rich aromatic systems. The intermediate iminium salt formed after electrophilic attack can also be susceptible to nucleophilic attack by chloride ions present in the reaction mixture.

  • Proposed Solutions & Protocols:

    • Strict Temperature Control: Adhere rigorously to the temperature parameters outlined in Protocol 1. The likelihood of chlorination increases significantly at elevated temperatures.

    • Stoichiometry of POCl₃: Avoid using a large excess of POCl₃. An excess of the activating agent can lead to a higher concentration of reactive chlorine-containing species. A molar ratio of 1.5 to 2.0 equivalents of POCl₃ relative to the thiazole substrate is generally sufficient.[2]

    • Alternative Reagents: For particularly sensitive substrates, consider using oxalyl chloride instead of POCl₃ for the formation of the Vilsmeier reagent, as this can sometimes lead to cleaner reactions.[7]

Problem 3: Formation of Di-formylated Byproduct
  • Symptom: NMR and MS analysis indicates the presence of a compound with two aldehyde groups.

  • Potential Cause & Mechanistic Explanation: If there are other activated positions on the thiazole ring or if the reaction conditions are too harsh, a second formylation can occur. While the C5 position is electronically favored for electrophilic substitution in many thiazole systems, excessive Vilsmeier reagent or high temperatures can overcome this selectivity.[8]

  • Proposed Solutions & Protocols:

    • Control Stoichiometry: Use a modest excess of the Vilsmeier reagent. A 1.5 to 2.0 molar equivalent is typically optimal. A large excess will drive the reaction towards di-substitution.

    • Reverse Addition: In some cases, adding the pre-formed Vilsmeier reagent slowly to the solution of the thiazole substrate (instead of the other way around) can help maintain a low instantaneous concentration of the formylating agent around the substrate, disfavoring a second reaction.

Data Summary and Visualization

Table 1: Common Impurities and Identification
Impurity NameStructureMolecular Weight ( g/mol )Identification MethodPotential Cause
Starting Material 4-Methoxy-2-(piperidin-1-yl)thiazole212.31LC-MS, TLCIncomplete reaction
Chlorinated Byproduct 5-Chloro-4-methoxy-2-(piperidin-1-yl)thiazole246.75LC-MS (M, M+2 isotopes)High temperature, excess POCl₃
Di-formylated Product 4-Methoxy-2-(piperidin-1-yl)thiazole-X,5-dicarbaldehyde268.32LC-MS, ¹H NMRExcess Vilsmeier reagent
Hydrolyzed Product 4-Hydroxy-2-(piperidin-1-yl)thiazole-5-carbaldehyde226.29LC-MSAcidic work-up, moisture
Diagrams

Synthetic Workflow Diagram This diagram illustrates the key steps in the synthesis process.

Synthetic_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Thiazole_SM 4-Methoxy-2-piperidinyl thiazole Thiazole_SM->Iminium_Intermediate <10 °C Final_Product Target Aldehyde Iminium_Intermediate->Final_Product Aqueous Work-up (Hydrolysis)

Caption: Overall workflow for the Vilsmeier-Haack formylation.

Troubleshooting Flowchart This chart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Flowchart start Analyze Crude Product (LC-MS, TLC, NMR) low_yield Low Yield? start->low_yield impurity_A Chlorinated Impurity [M+2] peak? low_yield->impurity_A No sol_yield Optimize Reaction Time & Temperature (Protocol 1) low_yield->sol_yield Yes impurity_B Di-formylated Impurity? impurity_A->impurity_B No sol_chloro Strict Temp Control (<10°C) Reduce POCl₃ Stoichiometry impurity_A->sol_chloro Yes sol_diformyl Reduce Vilsmeier Reagent Stoichiometry (1.5 eq) Consider Reverse Addition impurity_B->sol_diformyl Yes end_node Purify by Column Chromatography impurity_B->end_node No sol_yield->end_node sol_chloro->end_node sol_diformyl->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole.
  • BenchChem. (n.d.). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols.
  • Smolecule. (2024, August 10). Buy 2-((Piperidin-4-ylmethoxy)methyl)thiazole.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794.
  • Systematic Review On Thiazole And Its Applications. (n.d.). JOCPR.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde vs. 2-Aminothiazole Derivatives

Executive Summary & Structural Profiling In medicinal chemistry and rational drug design, the thiazole ring is a privileged scaffold. However, the exact substitution pattern on the heterocycle fundamentally dictates its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In medicinal chemistry and rational drug design, the thiazole ring is a privileged scaffold. However, the exact substitution pattern on the heterocycle fundamentally dictates its reactivity, metabolic stability, and application in synthesis. This guide provides an in-depth comparative analysis of two highly distinct thiazole classes: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (a highly functionalized, electrophilic building block) and 2-Aminothiazole derivatives (electron-rich, nucleophilic pharmacophores).

Understanding the electronic "push-pull" dynamics of these scaffolds is essential for avoiding synthetic dead-ends and mitigating off-target biological promiscuity.

Electronic Causality
  • 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: This molecule represents a classic "push-pull" conjugated system. The electron-donating piperidine (at C2) and methoxy (at C4) groups push electron density into the thiazole ring. This massive conjugation stabilizes the ring but is counterbalanced by the electron-withdrawing formyl group at C5. Consequently, the C5-carbonyl carbon remains a highly specific electrophile , ideal for C-C and C=N bond-forming reactions, while the ring itself is highly stable against electrophilic degradation[1, 2].

  • 2-Aminothiazole Derivatives: In contrast, 2-aminothiazoles are primarily nucleophiles . The lone pair on the exocyclic C2-amine is partially delocalized into the ring, rendering the C5 position highly electron-rich and susceptible to electrophilic aromatic substitution (EAS). The exocyclic amine itself can act as a nucleophile, though its delocalization makes it less reactive than typical aliphatic amines, necessitating harsh conditions or highly reactive electrophiles for amidation [3, 4].

Comparative Reactivity Data

To illustrate the divergent synthetic utility of these two scaffolds, the following table summarizes their quantitative and qualitative reactivity profiles based on standard organic transformations.

Reactivity Parameter4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde2-Aminothiazole Derivatives
Primary Reactive Center C5-Formyl group (Electrophilic)Exocyclic 2-NH₂ & Ring C5 (Nucleophilic)
Electronic Nature Push-pull stabilized; highly electrophilic exocyclic carbonylElectron-rich heterocycle; delocalized amine lone pair
Typical Transformations Knoevenagel condensation, Wittig olefination, Schiff base formation [5]Amide/Urea coupling, C5-Halogenation, Pd-catalyzed cross-coupling [4]
Steric Hindrance High (shielded by C4-methoxy and C2-piperidine)Low to Moderate (dependent on specific C4/C5 substitutions)
Medicinal Chemistry Role Synthetic intermediate / Scaffold extensionFinal pharmacophore / Kinase inhibitor core
Biological Caveats Generally inert as an intact building blockHigh risk of being Promiscuous Binders (PrATs) in biophysical assays [3]

Synthetic Divergence Workflow

The following diagram maps the divergent reactivity pathways of both scaffolds, illustrating how their inherent electronic properties dictate the choice of synthetic methodology.

Reactivity Start Thiazole Scaffolds Aldehyde 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde Start->Aldehyde Amine 2-Aminothiazole Derivatives Start->Amine ElecCenter Electrophilic C5-Formyl (Nucleophilic Addition) Aldehyde->ElecCenter Electronic Profile NucCenter Nucleophilic 2-NH2 & Electron-Rich C5 Amine->NucCenter Electronic Profile Knoevenagel Knoevenagel Condensation ElecCenter->Knoevenagel Active Methylene Schiff Schiff Base Formation ElecCenter->Schiff Primary Amines Amidation N-Amidation NucCenter->Amidation Acyl Chlorides EAS Electrophilic Aromatic Substitution (C5) NucCenter->EAS Halogens

Divergent reactivity mapping of thiazole-5-carbaldehydes vs. 2-aminothiazoles based on electronic profiles.

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid researchers in troubleshooting.

Protocol A: Knoevenagel Condensation of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Objective: Synthesis of a highly conjugated alkene via C-C bond formation. Causality & Rationale: The electron-donating piperidine and methoxy groups reduce the inherent electrophilicity of the C5-carbonyl compared to an unsubstituted thiazole-5-carbaldehyde [1]. To overcome this, a catalytic system of piperidine and glacial acetic acid is employed. The weak acid protonates the carbonyl oxygen, while the secondary amine forms a highly reactive iminium ion intermediate. This drastically lowers the activation energy for nucleophilic attack by an active methylene compound (e.g., malononitrile).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 equiv (10 mol%) of piperidine followed by 0.1 equiv of glacial acetic acid.

  • Reaction: Reflux the mixture at 80 °C for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde is strongly UV-active; look for the emergence of a new, lower-Rf fluorescent spot indicating the extended conjugated system.

  • Workup: Cool the mixture to 0 °C to induce precipitation. Filter the solid and wash with cold ethanol.

  • Self-Validation (NMR): In ¹H NMR (DMSO-d6), the complete disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the appearance of a vinylic proton (~8.2 ppm) confirms successful condensation.

Protocol B: N-Amidation of 2-Aminothiazole Derivatives

Objective: Synthesis of an N-(thiazol-2-yl)amide. Causality & Rationale: The lone pair of the 2-amino group is delocalized into the electron-deficient thiazole ring, rendering it a surprisingly poor nucleophile. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Utilizing HATU in the presence of DIPEA generates a highly electrophilic active ester (OAt ester), which provides the necessary driving force to overcome the low nucleophilicity of the 2-aminothiazole [4].

Step-by-Step Procedure:

  • Activation: Dissolve 1.1 mmol of the desired carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes. Causality Check: The solution will transition to a distinct yellow color, visually validating the formation of the active OAt ester.

  • Coupling: Add 1.0 mmol of the 2-aminothiazole derivative to the activated mixture.

  • Reaction: Stir at room temperature for 12–18 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction with 30 mL of ethyl acetate and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. The aqueous washes are critical for removing the water-soluble tetramethylurea byproduct generated by HATU.

  • Self-Validation (NMR): In ¹H NMR, the broad -NH₂ singlet (typically ~7.0 ppm) will disappear, replaced by a highly deshielded amide proton singlet appearing far downfield (~11.5–12.5 ppm).

Pharmacological Implications & Caveats

When selecting between these scaffolds for library generation, researchers must consider their biological behavior:

  • The PrAT Phenomenon: 2-Aminothiazoles are notorious for acting as "frequent hitters" in biophysical screening assays. These Promiscuous 2-Aminothiazoles (PrATs) often yield false positives in fragment-based drug discovery (FBDD) due to non-specific binding or metal chelation [3].

  • Scaffold Stability: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, once its aldehyde is converted into a stable linkage (e.g., an alkene or amine), yields a highly robust, sterically shielded core. The heavy substitution at C2 and C4 prevents oxidative degradation and unwanted electrophilic attacks, making it a superior structural core for late-stage lead optimization compared to unsubstituted 2-aminothiazoles[5].

References

  • Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Benchchem.
  • Thiazole-5-carbaldehyde. Chem-Impex.
  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications.
  • Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues. ACS Publications.
  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed / NIH.
Comparative

A Guide to the Mass Spectrometry Fragmentation Analysis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometric behavior of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a molecule of interest in medicinal chemistry. By dissecting the characteristic fragmentation of its constituent functional groups, we will construct a theoretical fragmentation map. Furthermore, we will compare the utility of mass spectrometry with alternative analytical techniques for the comprehensive characterization of this compound.

Understanding the Molecule: A Sum of its Parts

The fragmentation of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde in a mass spectrometer is best understood by considering the individual contributions of its three key structural motifs: the 4-methoxythiazole core, the 2-piperidine substituent, and the 5-carbaldehyde group. The interplay of these functionalities will dictate the bond cleavages and rearrangements observed upon ionization.

Predicted Fragmentation Pathways: A Mechanistic Approach

The ionization method employed will significantly influence the resulting fragmentation pattern. Electron Ionization (EI), a "hard" ionization technique, is expected to induce extensive fragmentation, providing a detailed structural fingerprint.[1][2] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) will likely yield a prominent protonated molecule, [M+H]⁺, with fragmentation induced via tandem mass spectrometry (MS/MS) revealing structural details.[3][4]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization event could occur at several sites, including the nitrogen or sulfur atoms of the thiazole ring, the nitrogen of the piperidine ring, or the oxygen of the carbonyl group. The subsequent fragmentation is predicted to proceed through several key pathways:

  • α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine-containing compounds involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[3] This would result in the formation of a stable iminium ion. For the title compound, this could lead to the loss of a C4H9 radical, resulting in a significant fragment ion.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentation patterns of thiazole derivatives involve the loss of small molecules like HCN or the cleavage of the ring to yield characteristic fragments.[5][6]

  • Loss of the Carbaldehyde Group: Aromatic aldehydes are known to readily lose a hydrogen atom to form a stable [M-1]⁺ ion or the entire formyl radical (•CHO) to give an [M-29]⁺ ion.[7][8]

  • Cleavage of the Methoxy Group: The methoxy substituent on the thiazole ring can undergo fragmentation through the loss of a methyl radical (•CH3) to form an [M-15]⁺ ion, which may be followed by the elimination of a neutral carbon monoxide (CO) molecule.

  • Retro-Diels-Alder (RDA) Fragmentation: While less common for this specific ring system, RDA-type fragmentation of the piperidine ring could also contribute to the overall spectrum.

The interplay of these pathways will generate a complex but informative mass spectrum, allowing for the piecing together of the molecule's structure.

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde under electron ionization.

Predicted EI Fragmentation Pathways M [M]⁺· 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde M_minus_H [M-H]⁺ M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ M->M_minus_CHO - •CHO M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_C4H9 [M-C₄H₉]⁺ (α-cleavage) M->M_minus_C4H9 - •C₄H₉ Thiazole_fragment Thiazole ring fragments M_minus_CHO->Thiazole_fragment Ring cleavage Piperidine_fragment Piperidine-related fragments M_minus_C4H9->Piperidine_fragment Further fragmentation

Caption: Predicted major fragmentation pathways under Electron Ionization.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often relies on the integration of data from multiple analytical techniques.

Analytical TechniqueAdvantages for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehydeDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. Crucial for unambiguous structure determination.Less sensitive than mass spectrometry. Requires larger sample amounts and longer acquisition times.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and C-N and C-O bonds.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for assessing purity and quantifying the compound. The chromophoric thiazole ring allows for sensitive UV detection.Does not provide direct structural information beyond the retention time and UV spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the conjugated π-system of the methoxythiazole carbaldehyde core.Limited structural information.

In an ideal workflow, HPLC would be used to isolate the pure compound, followed by a combination of mass spectrometry and NMR spectroscopy for definitive structural confirmation. IR and UV-Vis spectroscopy would serve as complementary techniques for functional group identification and confirmation of the chromophore.

Experimental Protocols

A robust analysis would involve both GC-MS (if the compound is sufficiently volatile and thermally stable) and LC-MS.

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Injection Volume: 1 - 5 µL.[3]

  • Column Temperature: 30 - 40 °C.[3]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.[3]

  • MS Method:

    • Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan of the precursor ion to obtain the MS/MS fragmentation pattern.

    • Optimize collision energy to achieve a rich fragmentation spectrum.

Workflow for Structural Elucidation

The following diagram outlines a comprehensive workflow for the structural elucidation of the target compound.

Structural Elucidation Workflow start Sample of 4-Methoxy-2-piperidin-1-yl- thiazole-5-carbaldehyde hplc HPLC-UV (Purity Assessment & Isolation) start->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) hplc->nmr ir_uv IR & UV-Vis Spectroscopy (Functional Groups & Chromophore) hplc->ir_uv structure Definitive Structure Elucidation ms->structure nmr->structure ir_uv->structure

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The mass spectrometric fragmentation of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is predicted to be a rich and informative process, driven by the characteristic chemistries of its piperidine, methoxythiazole, and carbaldehyde moieties. By carefully analyzing the resulting mass spectrum, particularly in conjunction with high-resolution measurements and tandem MS experiments, significant structural details can be deduced. However, for unambiguous structure determination, a multi-technique approach incorporating NMR spectroscopy is indispensable. The methodologies and predictive insights provided in this guide serve as a valuable resource for researchers engaged in the analysis of this and structurally related compounds, ultimately facilitating the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. J Pharm Biomed Anal.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Wikipedia. (n.d.). Electron ionization.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.).

Sources

Validation

spectroscopic comparison of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde analogs

Spectroscopic Profiling and Structural Comparison of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde and Its Analogs Thiazole-5-carbaldehyde derivatives are foundational building blocks in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Structural Comparison of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde and Its Analogs

Thiazole-5-carbaldehyde derivatives are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and antitubercular compounds[1]. The specific substitution pattern on the thiazole ring profoundly influences the molecule's electronic distribution, reactivity, and binding affinity.

This guide provides an in-depth spectroscopic comparison of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde against its structural analogs, detailing the causality behind observed spectral shifts and establishing self-validating experimental workflows for accurate characterization.

Mechanistic Rationale: The Impact of Substituents

To understand the spectroscopic behavior of these compounds, we must analyze the electronic push-pull dynamics across the thiazole core. The 5-carbaldehyde group acts as a strong electron-withdrawing anchor.

  • C4 Substituent Effects: The nature of the functional group at the C4 position dictates the electron density delocalized into the aldehyde. A methoxy group (-OCH₃) is a strong π -donor via resonance, which pushes electron density into the ring and onto the carbonyl oxygen. Conversely, a chloro group (-Cl) at C4 exerts an inductive electron-withdrawing effect, pulling electron density away from the aldehyde[2]. A methyl group (-CH₃) provides weak electron donation via hyperconjugation[3].

  • C2 Substituent Effects: The amine at C2 (e.g., piperidine vs. pyrrolidine) also donates electron density into the thiazole π -system. The conformational flexibility of the piperidine chair versus the more rigid pyrrolidine envelope slightly alters the orbital overlap with the thiazole ring, subtly affecting the overall dipole.

G A Thiazole-5-carbaldehyde Core B C4 Substitution (-OCH3, -Cl, -CH3) A->B C C2 Substitution (Piperidine, Pyrrolidine) A->C D Electronic Effects (Inductive & Resonance) B->D C->D E Steric & Conformational Effects C->E F 1H/13C NMR Shifts (Aldehyde & Ring) D->F G IR Vibrational Frequencies (C=O Stretch) D->G E->F H LC-MS Fragmentation Patterns E->H

Fig 1: Logical pathway of structural substitutions influencing spectroscopic signatures.

Comparative Spectroscopic Data

The electronic variations described above manifest predictably in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The table below summarizes the key diagnostic signals for the 4-methoxy derivative and its commercially and synthetically relevant analogs[2][3].

AnalogC4 SubstituentC2 Substituent¹H NMR (CHO, ppm)¹³C NMR (C=O, ppm)IR (C=O stretch, cm⁻¹)
4-Methoxy- -OCH₃Piperidine~9.45~180.2~1665
4-Methyl- -CH₃Piperidine~9.60~181.8~1675
4-Chloro- -ClPiperidine~9.82~182.5~1685
Des-C4- -HPyrrolidine~9.75~182.0~1680

*Note: NMR values are representative shifts acquired in CDCl₃ at 298K.

Causality in the Data:

  • ¹H NMR Shielding: The aldehyde proton in the 4-methoxy analog is shielded (~9.45 ppm) compared to the 4-chloro analog (~9.82 ppm). The resonance donation from the oxygen lone pair increases electron density around the formyl proton, moving it upfield.

  • IR Frequency Lowering: The C=O stretching frequency is a direct measure of bond strength. The π -donation from the methoxy group enhances the single-bond character of the carbonyl group (C=O C-O⁻), weakening the bond and lowering the vibrational frequency to ~1665 cm⁻¹, compared to ~1685 cm⁻¹ for the electron-withdrawn 4-chloro analog.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, spectroscopic characterization must utilize self-validating workflows. A protocol is only robust if it contains internal checks that confirm the instrument is operating correctly independent of the sample.

Workflow S1 Sample Prep (Internal Std Addition) S2 Spectroscopic Acquisition (NMR, IR, MS) S1->S2 S3 Data Processing (Baseline Correction) S2->S3 S4 Comparative Analysis (Substituent Evaluation) S3->S4

Fig 2: Self-validating experimental workflow for spectroscopic characterization.

Protocol A: ¹H and ¹³C NMR Acquisition

Objective: Obtain high-resolution structural data with verified chemical shift referencing.

  • Sample Preparation: Dissolve 15 mg of the thiazole analog in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Validation Step: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The presence of a sharp, symmetrical peak at exactly 0.00 ppm validates the chemical shift axis calibration. If the TMS peak is shifted or broadened, the magnetic field homogeneity (shim) is compromised and must be corrected before proceeding.

  • Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the aldehyde proton). Acquire ¹³C spectra at 100 MHz (512 scans).

  • Analysis: Lock onto the CDCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) as a secondary validation of the TMS reference.

Protocol B: ATR-FTIR Spectroscopy

Objective: Identify functional group vibrational frequencies, specifically the C=O stretch.

  • Instrument Validation: Before loading the sample, acquire a spectrum of a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ peak is within ± 1 cm⁻¹.

  • Background Subtraction: Run a background scan of the empty ATR crystal (diamond or ZnSe) immediately prior to the sample. This validates the atmospheric compensation algorithm (removing ambient H₂O and CO₂ signals).

  • Sample Analysis: Place 2-3 mg of the solid analog directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Verification: Ensure the baseline is flat. A sloping baseline indicates poor sample contact or incorrect anvil pressure, requiring re-acquisition.

Protocol C: LC-MS (ESI+)

Objective: Confirm exact mass and assess piperidine ring fragmentation.

  • System Suitability: Inject a blank solvent (Methanol/Water 50:50) to validate the absence of column carryover.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to validate mass accuracy (< 5 ppm error) across the 100-1000 m/z range.

  • Sample Run: Inject 1 µL of a 10 µg/mL sample solution. Use a gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Fragmentation Analysis: Look for the characteristic loss of the piperidine ring[M - 85]⁺, which is a hallmark cleavage pattern for 2-piperidinyl thiazoles under collision-induced dissociation (CID).

References

  • PubChem. "4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS - Computed and Experimental Properties". National Institutes of Health (NIH). Available at: [Link]

  • MDPI. "Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one...". Molecules. Available at: [Link]

  • NISCPR. "Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates". National Institute of Science Communication and Policy Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Handling complex heterocyclic building blocks requires a rigorous synthesis of chemical knowledge and operational discipline. 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS: 919016-57-2) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex heterocyclic building blocks requires a rigorous synthesis of chemical knowledge and operational discipline. 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS: 919016-57-2) is a highly functionalized intermediate utilized in advanced drug development. Due to its structural components—specifically the electrophilic carbaldehyde moiety and the thiazole-piperidine core—this compound presents specific reactivity and toxicological profiles that demand stringent handling protocols.

The following guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. The risks associated with 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde stem directly from its molecular architecture:

  • Skin Sensitization (H317): This compound is classified as a skin sensitizer[1]. Mechanistically, the electrophilic carbaldehyde group can act as a hapten. Upon dermal contact, it can covalently bind to nucleophilic residues (such as lysine or cysteine) on skin proteins. This hapten-protein complex is recognized by the immune system, potentially triggering allergic contact dermatitis upon repeated exposure[2].

  • Oxidative Instability: Aldehydes are inherently susceptible to autoxidation. In the presence of atmospheric oxygen, the carbaldehyde group can oxidize to form the corresponding thiazole-carboxylic acid. This not only degrades the quality of the reagent but can also alter its safety profile.

Quantitative Safety & Environmental Parameters

All quantitative operational metrics have been synthesized into the matrix below to provide a quick-reference baseline for your laboratory setup.

ParameterTarget Value / SpecificationMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmMaintains negative pressure to capture aerosolized particulates and vapors, preventing inhalation exposure[3][4].
Storage Temperature 2 – 8 °C (Under Inert Gas)Minimizes the thermodynamic driving force for autoxidation of the carbaldehyde moiety.
Glove Thickness (Nitrile) ≥ 0.11 mm (Standard)Provides a physical barrier against dermal hapten-protein binding. Double-gloving is critical for extended handling[5].
Spill Response Threshold < 50 g (Minor Spill)Defines the limit for benchtop cleanup. Larger spills require immediate laboratory evacuation and EHS intervention.

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a self-validating system. Each step incorporates a physical or procedural check to ensure the integrity of the safety barrier before proceeding to the next phase.

Step 1: Environmental Validation Before opening the chemical container, verify that your chemical fume hood (CFH) is fully operational. The face velocity must be confirmed to be between 80 and 120 feet per minute (fpm) at a working sash height of 12 to 18 inches[4]. Causality: Face velocities below 80 fpm allow contaminants to escape into the breathing zone, while velocities above 120 fpm create turbulent eddies that can pull vapors out of the hood[3].

Step 2: PPE Donning (The Self-Validating Barrier) Equip ANSI Z87.1-compliant chemical splash goggles and a fully buttoned, flame-resistant or 100% cotton lab coat[5]. Apply the double-glove technique using nitrile gloves. Causality: The outer glove acts as the primary barrier against the sensitizer. If the outer glove is contaminated or suffers a micro-tear, it can be safely removed and replaced without exposing the skin. The inner glove validates that the primary barrier was effective.

Step 3: Weighing and Transfer Weigh the compound using an anti-static weighing boat and an anti-static spatula. Causality: Static electricity can cause fine powders to aerosolize. Because this compound is a known skin sensitizer[1], minimizing airborne particulates is critical to preventing accidental deposition on unprotected skin or respiratory mucosa[5].

Step 4: Reaction Setup and Inertion Transfer the compound to the reaction vessel and immediately flush the headspace with an inert gas (Argon or Nitrogen). Causality: Purging the atmosphere removes oxygen, preserving the chemical integrity of the highly reactive aldehyde and preventing the formation of reactive peroxy-intermediates.

Step 5: Post-Operation Decontamination After the transfer is complete, wipe down the analytical balance, spatulas, and fume hood workspace with a task wipe dampened with a compatible solvent (e.g., isopropanol or ethanol). Dispose of the contaminated wipes immediately in a designated hazardous waste container.

Process Visualization

Workflow A 1. Pre-Operation Verify Fume Hood Flow (80-120 fpm) B 2. PPE Donning Double Nitrile Gloves & Splash Goggles A->B C 3. Weighing & Transfer Use Anti-Static Tools to Prevent Aerosols B->C D 4. Reaction Setup Purge with Argon to Prevent Oxidation C->D E 5. Decontamination Wipe Surfaces with Isopropanol D->E F 6. Waste Disposal Segregate as Sensitizing Chemical Waste E->F

Figure 1: Standard Operational Workflow for Handling 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent sensitization exposure to the wider laboratory.

Spill Containment Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and alert the laboratory manager[5].

  • Protect: Verify that your PPE (double gloves, splash goggles, lab coat) is fully intact before approaching the spill.

  • Contain: For solid spills, gently cover the powder with a damp absorbent pad to suppress dust generation. For solution spills, apply an inert absorbent material (e.g., vermiculite or sand) around the perimeter first, working inward[2].

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soapy water, followed by a solvent wipe to remove any residual organic traces.

Chemical Disposal Plan: Do not dispose of this compound or its derivatives in standard aqueous waste streams. Segregate it in a clearly labeled container marked: "Hazardous Chemical Waste - Contains Sensitizing Aldehyde (CAS 919016-57-2)" . Ensure this waste stream is kept strictly isolated from strong oxidizers and primary amines to prevent uncontrolled, exothermic Schiff base formations in the waste carboy.

References

  • Matrix Scientific. "SAFETY DATA SHEET: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde [919016-57-2]." 1int.co.uk.
  • Stephen F. Austin State University. "Chemical Fume Hoods." sfasu.edu.
  • Columbia University Environmental Health & Safety. "Chemical Fume Hood Maintenance, Repair and Certification." columbia.edu.
  • University of Michigan-Dearborn. "Sensitizers." umdearborn.edu.
  • University of California, Irvine Environmental Health & Safety. "Standard Operating Procedure: Sensitizers." uci.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
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Reactant of Route 2
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
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